4-(Trifluoromethylthio)phenyl triflate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1199773-43-7 |
|---|---|
Molecular Formula |
C8H4F6O3S2 |
Molecular Weight |
326.227 |
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F6O3S2/c9-7(10,11)18-6-3-1-5(2-4-6)17-19(15,16)8(12,13)14/h1-4H |
InChI Key |
YYBAGZUYNXKDQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 4-(trifluoromethylthio)phenyl triflate from 4-(trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-(trifluoromethylthio)phenyl triflate from 4-(trifluoromethylthio)phenol. The primary method involves the reaction of the phenol with trifluoromethanesulfonic (triflic) anhydride in the presence of a base. This document provides a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Reaction Overview
The conversion of a phenol to a triflate is a common and effective method for activating the phenolic hydroxyl group, transforming it into an excellent leaving group for various cross-coupling reactions. The most prevalent method for this transformation is the reaction of the phenol with triflic anhydride in the presence of a suitable base, such as pyridine.[1]
General Reaction Scheme:
Experimental Protocol
This protocol is adapted from a general and highly effective procedure for the triflation of phenols with electron-withdrawing substituents, which has been demonstrated to proceed in high yields.[1]
Materials and Equipment:
-
4-(trifluoromethylthio)phenol
-
Trifluoromethanesulfonic (triflic) anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethylthio)phenol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (1.1 - 1.5 eq) dropwise.
-
Addition of Triflic Anhydride: Slowly add triflic anhydride (1.1 - 1.2 eq) to the reaction mixture via syringe. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data
While a specific yield for the synthesis of this compound is not explicitly documented in the direct search results, high yields are anticipated based on analogous reactions. For instance, the triflation of ortho-trifluoromethyl phenol using pyridine as both the base and solvent resulted in a 91% isolated yield.[1] A similar, well-documented procedure for the synthesis of 4-chlorophenyl trifluoromethanesulfonate reports a yield of 96%.[2]
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value/Condition |
| Starting Material | 4-(trifluoromethylthio)phenol |
| Reagents | Triflic Anhydride, Pyridine |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 2 hours |
| Expected Yield | > 90% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Triflic anhydride is a strong electrophile and is highly corrosive and moisture-sensitive. It should be handled with extreme care in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The reaction is exothermic and should be cooled appropriately to prevent uncontrolled temperature increases.
This guide provides a comprehensive overview for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any chemicals.
References
An In-Depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethylthio)phenyl Triflate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethylthio)phenyl triflate. Due to the limited availability of directly published complete spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds, including substituted phenyl trifluoromethyl sulfanes and various aryl triflates.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from known data of similar chemical structures and serve as a reliable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | H-2, H-6 (ortho to -SCF₃) |
| ~7.45 | d | 2H | H-3, H-5 (ortho to -OTf) |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-4 (ipso to -OTf) |
| ~137.0 | C-2, C-6 (ortho to -SCF₃) |
| ~130.0 (q, ¹JCF ≈ 307 Hz) | -SCF₃ |
| ~128.0 | C-1 (ipso to -SCF₃) |
| ~122.0 | C-3, C-5 (ortho to -OTf) |
| ~118.7 (q, ¹JCF ≈ 320 Hz) | -OTf |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal. Quartets (q) are expected for the carbon atoms of the -SCF₃ and -OTf groups due to coupling with fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -43.0 | s | -SCF₃ |
| ~ -73.0 | s | -OTf |
Referenced to CFCl₃ (δ = 0.00 ppm). Two singlets are expected for the two distinct trifluoromethyl groups.
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1420 | Strong | Asymmetric SO₂ stretch of triflate |
| ~1210 | Strong | Symmetric SO₂ stretch of triflate |
| ~1140 | Strong | C-F stretch of triflate |
| ~1110 | Strong | C-F stretch of -SCF₃ |
| ~1090 | Strong | S-O stretch of triflate |
| ~800-900 | Medium | C-H out-of-plane bending for 1,4-disubstituted benzene |
The IR spectrum is expected to be dominated by strong absorptions from the triflate and trifluoromethylthio groups.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 326 | [M]⁺ (Molecular Ion) |
| 193 | [M - SO₂CF₃]⁺ |
| 177 | [M - OSO₂CF₃]⁺ |
| 133 | [SO₂CF₃]⁺ |
| 108 | [C₆H₄S]⁺ |
| 69 | [CF₃]⁺ |
The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the triflate and trifluoromethylthio moieties.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis and spectroscopic analysis of this compound, based on established methods for the triflation of phenols.
Synthesis of this compound
This procedure is adapted from the general synthesis of aryl triflates from phenols.
Materials:
-
4-(Trifluoromethylthio)phenol
-
Triflic anhydride (Tf₂O)
-
Pyridine or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-(trifluoromethylthio)phenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.1 to 1.2 equivalents of pyridine to the stirred solution.
-
Add 1.1 equivalents of triflic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.
-
Samples should be dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts for ¹H and ¹³C NMR are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹⁹F NMR chemical shifts are to be reported in ppm relative to an external standard of CFCl₃.
IR Spectroscopy:
-
Infrared spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Absorbance frequencies are to be reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are to be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragments should be reported.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Structure-Spectra Correlation
Caption: Correlation of structure with key spectroscopic signals.
An In-depth Technical Guide to the 19F NMR Characteristics of 4-(Trifluoromethylthio)phenyl Triflate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 19F Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-(trifluoromethylthio)phenyl triflate. Due to the presence of two distinct fluorine-containing moieties, the trifluoromethylthio (-SCF3) group and the trifluoromethanesulfonate (triflate, -OTf) group, the 19F NMR spectrum is a powerful tool for the structural elucidation and purity assessment of this compound. This document outlines the anticipated chemical shifts, presents a general experimental protocol for data acquisition, and illustrates a typical characterization workflow.
Predicted 19F NMR Chemical Shift Data
The 19F NMR spectrum of this compound is expected to exhibit two distinct singlets, corresponding to the fluorine atoms of the trifluoromethylthio group and the triflate group. The precise chemical shifts can be influenced by factors such as the solvent, concentration, and the presence of any impurities.[1][2] However, based on data from analogous compounds, the following chemical shifts can be predicted:
| Functional Group | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Trifluoromethylthio (-SCF3) | -42 to -44 | Singlet |
| Triflate (-OTf) | -76 to -79 | Singlet |
Note: Chemical shifts are referenced to an external standard, typically CFCl3 (δ = 0 ppm). Negative values indicate a resonance upfield of the reference.
The chemical shift of the trifluoromethylthio group attached to an aromatic ring typically falls within the -42 to -44 ppm range.[3][4] For the triflate group, the chemical shift is sensitive to its ionic character. A free triflate anion gives a signal at approximately -79 ppm, while a coordinated or covalently bonded triflate group can be shifted slightly downfield, to around -76 or -77 ppm.[5]
Experimental Protocol for 19F NMR Spectroscopy
The following provides a general methodology for acquiring a 19F NMR spectrum for an organic compound such as this compound. Instrument parameters may need to be optimized for the specific spectrometer and sample.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent can influence the chemical shifts.[6][7]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The analysis should be performed on a high-field NMR spectrometer equipped with a fluorine-observe probe.[6]
-
Tune and match the probe for the 19F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately -100 to 100 ppm is a reasonable starting point to ensure both expected signals are observed.
-
Transmitter Offset: Center the transmitter offset between the expected resonances.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum. If no internal standard is used, the solvent residual peak can be used as a secondary reference, though direct referencing to an external standard like CFCl3 is preferred for accuracy.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the characterization of this compound, incorporating 19F NMR spectroscopy as a key analytical technique.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. dovepress.com [dovepress.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Advent of Aryl Triflates: A Paradigm Shift in Cross-Coupling Chemistry
An In-depth Technical Guide on the Discovery and History of Aryl Triflates in Cross-Coupling Reactions for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The introduction of aryl triflates (trifluoromethanesulfonates) as electrophilic partners in palladium-catalyzed cross-coupling reactions marked a significant milestone in synthetic organic chemistry. This pivotal development dramatically expanded the scope of these powerful bond-forming transformations by providing a highly reactive and versatile alternative to the traditionally employed aryl halides. Aryl triflates, readily prepared from abundant phenol precursors, offered a unique reactivity profile that enabled milder reaction conditions and the coupling of substrates that were previously challenging. This guide provides a comprehensive overview of the discovery and historical evolution of aryl triflates in key cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. It includes detailed experimental protocols for seminal reactions, quantitative data for comparative analysis, and mechanistic diagrams to illustrate the underlying catalytic cycles.
Introduction: The Need for an Alternative to Aryl Halides
Prior to the advent of aryl triflates, palladium-catalyzed cross-coupling reactions predominantly relied on aryl halides (iodides, bromides, and to a lesser extent, chlorides) as the electrophilic component. While foundational to the field, the use of aryl halides presented certain limitations. The synthesis of functionalized aryl halides could be multi-stepped, and their reactivity often necessitated harsh reaction conditions, particularly for the less reactive aryl chlorides. This created a demand for a new class of electrophiles that were both readily accessible and highly reactive.
Phenols, being one of the most abundant and inexpensive classes of aromatic compounds, represented an ideal starting point. The conversion of the phenolic hydroxyl group into a suitable leaving group was the key. The trifluoromethanesulfonyl (triflyl) group, with its exceptional electron-withdrawing ability, proved to be the answer, giving rise to the highly reactive aryl triflates.
The Dawn of a New Era: The First Applications of Aryl Triflates in Cross-Coupling
The utility of aryl triflates as coupling partners was not realized in a single breakthrough but rather through a series of pioneering studies across different types of cross-coupling reactions.
The Stille Coupling: An Early Forerunner
The Stille reaction was one of the first cross-coupling methods to successfully incorporate aryl triflates. Building upon the initial work with vinyl triflates, Echavarren and Stille in 1987 demonstrated the palladium-catalyzed coupling of aryl triflates with organostannanes[1]. This seminal work established aryl triflates as viable alternatives to aryl halides and opened the door for their exploration in other cross-coupling reactions. A subsequent comprehensive study by Farina and Krishnan in 1991 further solidified the utility of this transformation and provided valuable mechanistic insights[1].
The Heck Reaction: A Cationic Pathway to Success
The Heck reaction, which couples aryl electrophiles with alkenes, also saw the successful implementation of aryl triflates in its early stages of development[2][3]. A key mechanistic feature of the Heck reaction with aryl triflates is its propensity to proceed via a cationic pathway. The weakly coordinating triflate anion can readily dissociate from the palladium center, generating a cationic palladium(II) intermediate that is highly reactive towards the alkene coupling partner[2]. This contrasted with the neutral pathway typically observed with aryl halides.
The Suzuki-Miyaura Coupling: A Versatile Partnership
While the first Suzuki-Miyaura coupling was reported in 1981 using aryl halides, the application of aryl triflates significantly broadened its scope[4]. The development of new catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, was crucial for the efficient coupling of aryl triflates with a wide range of boronic acids and their derivatives. This combination allowed for reactions to be carried out under milder conditions and with greater functional group tolerance.
The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira reaction, which forms a carbon-carbon triple bond between an aryl electrophile and a terminal alkyne, was also adapted to utilize aryl triflates[5][6]. The reactivity of aryl triflates in this transformation is generally comparable to or slightly less than that of aryl iodides, making them excellent substrates[7]. The use of a copper(I) co-catalyst is typical, although copper-free methods have also been developed.
The Buchwald-Hartwig Amination: A New Avenue for C-N Bond Formation
The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, was extended to include aryl triflates as electrophiles[4][8]. The development of bidentate phosphine ligands like BINAP and DPPF was a significant breakthrough, enabling the efficient coupling of aryl triflates with a variety of primary and secondary amines[9][10].
Quantitative Data on Aryl Triflate Cross-Coupling Reactions
The following tables summarize representative quantitative data for the cross-coupling of aryl triflates, highlighting the effects of electronic properties of the substrates and the catalyst systems employed.
Table 1: Suzuki-Miyaura Coupling of Aryl Triflates with Phenylboronic Acid
| Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl triflate | Pd(OAc)₂ (2) | PPh₃ (8) | K₃PO₄ | Dioxane | 100 | 16 | 85 |
| 4-Methoxyphenyl triflate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 80 | 12 | 92 |
| 4-Cyanophenyl triflate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CsF | THF | 60 | 8 | 95 |
| 2-Naphthyl triflate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME | 85 | 12 | 88 |
Table 2: Heck Reaction of Aryl Triflates with Styrene
| Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl triflate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| 4-Acetylphenyl triflate | PdCl₂(PPh₃)₂ (5) | - | NaOAc | NMP | 120 | 18 | 85 |
| 4-Nitrophenyl triflate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 110 | 12 | 90 |
| 3,5-Dimethylphenyl triflate | Pd(OAc)₂ (3) | P(Cy)₃ (6) | i-Pr₂NEt | Dioxane | 100 | 24 | 82 |
Table 3: Sonogashira Coupling of Aryl Triflates with Phenylacetylene
| Aryl Triflate | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl triflate | Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N | THF | 65 | 6 | 91 |
| 4-Iodophenyl triflate | PdCl₂(PPh₃)₂ (1) | CuI (2) | - | i-Pr₂NH | DMF | 25 | 4 | 95 (on triflate) |
| 4-Formylphenyl triflate | Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | Et₃N | Dioxane | 80 | 12 | 88 |
| 3-Pyridyl triflate | PdCl₂(dppf) (3) | CuI (6) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
Table 4: Buchwald-Hartwig Amination of Aryl Triflates with Morpholine
| Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl triflate | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 16 | 92 |
| 4-tert-Butylphenyl triflate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 12 | 95 |
| 4-Cyanophenyl triflate | Pd₂(dba)₃ (0.5) | XPhos (1.5) | Cs₂CO₃ | Toluene | 100 | 8 | 98 |
| 2-Methylphenyl triflate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | 24 | 85 |
Table 5: Stille Coupling of Aryl Triflates with Tributyl(vinyl)stannane
| Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl triflate | Pd(PPh₃)₄ (2) | - | - | THF | 75 | 16 | 88 |
| 4-Methoxyphenyl triflate | Pd₂(dba)₃ (1) | P(2-furyl)₃ (4) | - | NMP | 25 | 2 | 95 |
| 4-Chlorophenyl triflate | PdCl₂(dppf) (3) | - | LiCl | DMF | 50 | 12 | 85 |
| 1-Naphthyl triflate | Pd(OAc)₂ (2) | AsPh₃ (8) | - | THF | 65 | 8 | 92 |
Detailed Experimental Protocols
Synthesis of a Representative Aryl Triflate: Phenyl Triflate
This protocol is adapted from a general and practical method for the synthesis of aryl triflates.
Materials:
-
Phenol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of phenol in DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude phenyl triflate can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for direct use in cross-coupling reactions.
Seminal Stille Coupling of an Aryl Triflate
The following is a representative protocol based on the early work of Stille and Echavarren[1].
Materials:
-
Aryl triflate (e.g., 2-naphthyl triflate, 1.0 eq)
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
LiCl (3.0 eq)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl triflate, LiCl, and the palladium catalyst.
-
Add the anhydrous solvent via syringe and stir the mixture for a few minutes.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-75 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts as a fluoride salt.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the major cross-coupling reactions of aryl triflates.
Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl triflate.
Heck Reaction (Cationic Pathway)
Caption: Cationic pathway of the Heck reaction with an aryl triflate.
Sonogashira Coupling
References
- 1. connectsci.au [connectsci.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
physical and chemical properties of 4-(trifluoromethylthio)phenyl triflate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(trifluoromethylthio)phenyl triflate, a versatile reagent with significant potential in chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity, offering experimental protocols for its synthesis and typical applications.
Core Compound Profile
This compound , with the chemical formula C₈H₄F₆O₃S₂, is an aromatic compound featuring two highly fluorinated functional groups: a trifluoromethylthio (-SCF₃) group and a trifluoromethanesulfonate (-OTf) group, commonly known as a triflate. The presence of these groups imparts unique electronic properties and reactivity to the molecule. The triflate group is an excellent leaving group, making the compound a valuable substrate in cross-coupling reactions, while the trifluoromethylthio moiety is of great interest in drug discovery for its ability to enhance metabolic stability and lipophilicity.
| Identifier | Value |
| IUPAC Name | 4-(Trifluoromethylthio)phenyl trifluoromethanesulfonate |
| CAS Number | 182315-70-8 |
| Molecular Formula | C₈H₄F₆O₃S₂ |
| Molecular Weight | 326.24 g/mol |
| Canonical SMILES | C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F |
| InChI Key | YWXYZBPNMKJOFB-UHFFFAOYSA-N |
Physicochemical Properties
Precise experimental data for the physical properties of this compound are not widely reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 4-(trifluoromethyl)phenyl trifluoromethanesulfonate, the following estimations can be made. It is expected to be a liquid or a low-melting solid at room temperature and possess poor solubility in water but good solubility in common organic solvents like dichloromethane, tetrahydrofuran, and toluene.
Table 1: Estimated Physical Properties
| Property | Estimated Value | Notes |
| Melting Point | Data not available | Likely a low-melting solid or liquid. |
| Boiling Point | Data not available | Expected to be high due to its molecular weight. For comparison, 4-(trifluoromethyl)phenyl trifluoromethanesulfonate has a boiling point of 246.9 °C at 760 mmHg.[1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the nonpolar nature of the molecule. |
| Density | Data not available | Likely > 1 g/mL. For comparison, 4-(trifluoromethyl)phenyl trifluoromethanesulfonate has a density of 1.595 g/cm³.[1] |
Spectral Data
Table 2: Predicted Spectral Characteristics
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear as a complex multiplet in the range of δ 7.0-8.0 ppm. |
| ¹³C NMR | Aromatic carbons would resonate between δ 120-150 ppm. The carbon bearing the -OTf group would be downfield. The CF₃ carbons would appear as quartets due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals are expected: one for the -SCF₃ group (around -40 to -45 ppm) and one for the -OTf group (around -73 ppm), both as singlets. |
| IR Spectroscopy | Characteristic strong absorptions for S=O stretching in the triflate group (around 1420 and 1210 cm⁻¹), C-F stretching (around 1250-1050 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 326. Fragmentation would likely involve the loss of the triflate group or the trifluoromethyl group. |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from its corresponding phenol, 4-(trifluoromethylthio)phenol. The reaction involves the triflation of the phenolic hydroxyl group using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the triflic acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-(Trifluoromethylthio)phenol, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate, Celite.
-
Procedure:
-
To a solution of 4-(trifluoromethylthio)phenol (1.0 eq) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.2 eq) dropwise.
-
To this stirred solution, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Reactivity and Applications
The triflate group of this compound is an excellent leaving group, making it a highly versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
4.2.1. Suzuki-Miyaura Coupling
This reaction enables the formation of a new carbon-carbon bond by coupling the aryl triflate with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., Toluene, Dioxane, or DME), Water.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent and water (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
-
4.2.2. Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of arylamines by coupling the aryl triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos, or BINAP), Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Based on the safety data for related compounds, it is expected to be a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
This compound is a valuable synthetic intermediate, primarily due to the presence of the highly reactive triflate leaving group, which allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions. The trifluoromethylthio group makes it an attractive building block for the synthesis of novel agrochemicals and pharmaceuticals. While specific experimental data on its physical and spectral properties are limited, its synthesis and reactivity patterns are well-precedented, making it an accessible and useful tool for synthetic chemists. Further research into the full characterization and expanded applications of this compound is warranted.
References
4-(trifluoromethylthio)phenyl triflate CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-(trifluoromethylthio)phenyl triflate, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical identifiers, physical properties, detailed synthesis protocols, and applications in drug discovery, with a focus on its role in developing novel therapeutics.
Core Data Summary
Chemical Identifiers
A summary of the key identifiers for this compound is presented in Table 1.
| Identifier | Value |
| CAS Number | 1199773-43-7[1] |
| PubChem CID | 53216995[1] |
| IUPAC Name | [4-(Trifluoromethylsulfanyl)phenyl] trifluoromethanesulfonate[1] |
| Molecular Formula | C₈H₄F₆O₃S₂[1] |
| Molecular Weight | 326.2 g/mol [1] |
| InChI Key | YYBAGZUYNXKDQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F |
Physical and Spectral Properties
The predicted ¹⁹F NMR spectral data, based on analogous structures, would feature two distinct singlets. The chemical shift for the trifluoromethylthio (-SCF₃) group is anticipated in the range of -42 to -44 ppm, while the triflate (-OSO₂CF₃) group is expected to appear around -73 to -74 ppm.[2][3]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process, starting from phenol. The first step involves the introduction of the trifluoromethylthio group, followed by the conversion of the resulting phenol to the triflate.
Synthesis Pathway Overview
Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenol (Intermediate)
This protocol is adapted from methodologies for the direct electrophilic trifluoromethylthiolation of phenols.
-
Reaction Setup: To a solution of phenol (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add an electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin or N-(Trifluoromethylthio)phthalimide, 1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid or a strong Brønsted acid (e.g., triflic acid, TfOH) to initiate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(trifluoromethylthio)phenol.
Experimental Protocol: Synthesis of this compound (Final Product)
This protocol is based on standard procedures for the triflation of phenols.[2]
-
Reaction Setup: Dissolve 4-(trifluoromethylthio)phenol (1.0 equivalent) in a dry, inert solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Triflating Agent: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equivalents) dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash chromatography to afford this compound.
Applications in Drug Discovery and Development
The unique electronic properties of the trifluoromethylthio (-SCF₃) group make it a valuable substituent in medicinal chemistry. Its high lipophilicity can enhance a drug candidate's ability to cross cell membranes, while its strong electron-withdrawing nature can improve metabolic stability by blocking sites susceptible to oxidative metabolism.
This compound serves as a versatile building block for introducing the 4-(trifluoromethylthio)phenyl moiety into complex molecules. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of potential therapeutic agents.
Logical Workflow: Application in Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for using this compound in an SAR study to optimize a lead compound in a drug discovery program.
Caption: Workflow for SAR studies using the target compound.
References
An In-depth Technical Guide to the Reaction of Triflic Anhydride with Substituted Phenols
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism, kinetics, and practical considerations for the reaction of triflic anhydride (Tf₂O) with substituted phenols. This reaction is of fundamental importance in modern organic synthesis, as the resulting aryl triflates are exceptionally versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably in transition metal-catalyzed cross-coupling reactions.
The Core Reaction Mechanism
The conversion of a phenol to an aryl triflate is an O-triflation reaction. The process hinges on the high electrophilicity of triflic anhydride and the nucleophilicity of the phenolic oxygen. The reaction is almost universally carried out in the presence of a base.
The mechanism proceeds via the following key steps:
-
Deprotonation of the Phenol: A base, typically a non-nucleophilic amine such as pyridine or triethylamine, deprotonates the acidic phenolic hydroxyl group. This generates a phenoxide anion, which is a significantly stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The highly nucleophilic phenoxide oxygen attacks one of the electrophilic sulfur atoms of the triflic anhydride molecule. Triflic anhydride is a superior triflating agent due to the powerful electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups, which makes the sulfur atoms highly susceptible to nucleophilic attack.[1]
-
Formation of the Aryl Triflate: This attack leads to the formation of a tetrahedral intermediate which rapidly collapses. A triflate anion (CF₃SO₃⁻) is expelled as an excellent leaving group, resulting in the formation of the stable aryl triflate product and a pyridinium triflate salt byproduct.
Substituent Effects on Reactivity
The electronic nature of the substituents on the phenol's aromatic ring significantly influences the reaction rate by modulating the nucleophilicity of the phenoxide intermediate.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density of the aromatic ring. This inductive and/or resonance effect enhances the electron density on the phenoxide oxygen, increasing its nucleophilicity and accelerating the rate of reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halides (-Cl) decrease the electron density of the ring.[2] This effect diminishes the nucleophilicity of the phenoxide oxygen, leading to a slower reaction.[2] For phenols with strong EWGs, harsher conditions, stronger bases, or longer reaction times may be necessary to achieve high yields.[2]
The following table summarizes yields for the triflation of phenols with different electronic properties.
| Phenol Substrate | Substituent Type | Base | Typical Yield | Reference |
| 4-Chlorophenol | Electron-Withdrawing (Weak) | Pyridine | 96% | [2] |
| 4-Nitrophenol | Electron-Withdrawing (Strong) | Pyridine | Lower Yields Reported | [2] |
| 4-Methoxyphenol | Electron-Donating (Strong) | Pyridine | Lower Yields Reported* | [2] |
*Note: While EDGs accelerate the reaction, very electron-rich phenols can sometimes be prone to side reactions, potentially leading to lower isolated yields if conditions are not carefully optimized.[2]
Detailed Experimental Protocols
Precise experimental control is crucial for a successful triflation. The following is a representative protocol adapted from a procedure for the synthesis of 4-chlorophenyl trifluoromethanesulfonate.[2]
A. General Protocol for Phenol Triflation
-
Apparatus Setup: A multi-necked, oven-dried flask is equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a septum. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Charging Reactants: The substituted phenol is charged into the flask, followed by an anhydrous aprotic solvent, typically dichloromethane (CH₂Cl₂). The mixture is stirred until the phenol is fully dissolved.
-
Base Addition: The base (e.g., pyridine, ~1.1 equivalents) is added to the solution via syringe.
-
Cooling: The reaction mixture is cooled to a low temperature, commonly between -10°C and 0°C, using an appropriate cooling bath (e.g., ice/methanol).[2]
-
Triflic Anhydride Addition: Triflic anhydride (~1.05-1.1 equivalents) is added dropwise via syringe.[2] The addition rate must be carefully controlled to maintain the low internal temperature, as the reaction is exothermic.[2]
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at the low temperature for a set period (e.g., 1 hour) and then allowed to warm to room temperature.[2] Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting phenol.[2]
-
Aqueous Workup: Once the reaction is complete, it is quenched by the addition of water.[2] The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Purification: The organic layer is washed sequentially with dilute acid (e.g., 0.2 N HCl) to remove the amine base, followed by water and brine.[2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is typically purified by filtration through a plug of silica gel or by flash column chromatography to yield the pure aryl triflate.[2]
B. Alternative Biphasic Conditions
To circumvent issues associated with amine bases, such as product contamination, alternative methods have been developed. A notable example involves using a biphasic system of an organic solvent (e.g., toluene) and an aqueous inorganic base (e.g., NaOH or K₃PO₄).[3] In this method, the phenoxide is generated in the aqueous phase and reacts with the triflic anhydride in the organic phase, allowing for simple separation and purification by removing the aqueous layer.[3] This approach is efficient and avoids the need for extensive purification to remove amine byproducts.[3]
References
The Trifluoromethylthio Group: An In-depth Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals
Introduction: The trifluoromethylthio (SCF3) group has emerged as a substituent of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique electronic properties, combining strong electron-withdrawal with high lipophilicity, offer a powerful tool for modulating molecular characteristics to enhance biological activity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the electronic properties of the SCF3 group, detailed experimental protocols for their determination, and insights into its role in drug design.
Core Electronic Properties of the Trifluoromethylthio Group
The electronic character of the trifluoromethylthio group is dominated by the strong inductive effect of the highly electronegative fluorine atoms, which is transmitted through the sulfur atom to the rest of the molecule. This results in a potent electron-withdrawing nature, significantly influencing the reactivity and properties of the parent molecule.
Inductive and Resonance Effects
The SCF3 group primarily exerts a strong electron-withdrawing inductive effect (-I). The three fluorine atoms create a strong dipole, pulling electron density away from the sulfur atom and, consequently, from the molecular scaffold to which it is attached. While the sulfur atom possesses lone pairs that could potentially participate in resonance donation (+R), the strong -I effect of the CF3 moiety significantly diminishes the electron-donating capacity of the sulfur atom. This results in the overall electronic effect being overwhelmingly dominated by induction.
Hammett Parameters
The electronic influence of the SCF3 group on aromatic systems is quantitatively described by Hammett constants (σ). These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The SCF3 group possesses positive σ values, indicating its electron-withdrawing character at both the meta and para positions.
| Parameter | Value | Description |
| σ_m_ | 0.40 | Represents the inductive effect of the SCF3 group from the meta position. |
| σ_p_ | 0.50 | Represents the combined inductive and resonance effects from the para position. |
Dipole Moment
The significant difference in electronegativity between the fluorine and carbon atoms, and between the sulfur and carbon atoms, results in a substantial molecular dipole moment for compounds containing the SCF3 group. For trifluoromethylthiobenzene, the calculated dipole moment is approximately 2.6 D, highlighting the considerable polarity of this substituent.
Lipophilicity
A key feature of the SCF3 group in drug design is its high lipophilicity, which is the affinity of a molecule for a lipid-like environment. This property is quantified by the Hansch parameter (π), which is a measure of the contribution of a substituent to the partition coefficient (logP) of a molecule between octanol and water. The high lipophilicity of the SCF3 group can enhance the ability of drug candidates to cross cell membranes and the blood-brain barrier.[1]
| Parameter | Value | Description |
| Hansch Parameter (π) | 1.44 | Indicates a strong contribution to the overall lipophilicity of a molecule. |
A selection of experimentally determined logP and logD values for various SCF3-containing compounds further illustrates the impact of this group on molecular lipophilicity.
| Compound | logP / logD |
| 4-(Trifluoromethylthio)phenol | 3.25 |
| 3-((Trifluoromethyl)thio)aniline | 3.54 |
| Tiflorex | 3.8 |
| Toltrazuril | 4.4 |
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the SCF3 group significantly influences the acidity and basicity of nearby functional groups. For instance, the presence of an SCF3 group on a phenolic ring increases the acidity (lowers the pKa) of the hydroxyl group by stabilizing the corresponding phenoxide anion through inductive electron withdrawal. Conversely, it decreases the basicity (lowers the pKa) of an aniline by reducing the electron density on the nitrogen atom.
| Compound | pKa |
| Phenol | 9.95 |
| 4-(Trifluoromethylthio)phenol | 8.5 |
| Aniline | 4.63 |
| 3-((Trifluoromethyl)thio)aniline | 3.38 |
| 4-((Trifluoromethyl)thio)aniline | 2.76 |
Experimental Protocols
Accurate determination of the electronic and physicochemical properties of molecules containing the trifluoromethylthio group is crucial for understanding their behavior and for rational drug design. The following sections provide detailed methodologies for key experiments.
Determination of Hammett Constants using ¹³C NMR Spectroscopy
Principle: The chemical shift of a carbon atom in an aromatic ring is sensitive to the electronic environment. The Hammett equation can be applied to correlate the ¹³C chemical shifts of the para-carbon in a series of substituted benzenes with the substituent's Hammett constant (σ_p_).
Experimental Workflow:
Caption: Workflow for Hammett constant determination using ¹³C NMR.
Detailed Steps:
-
Sample Preparation:
-
Synthesize or obtain a series of para-substituted benzene derivatives, including the unsubstituted parent compound and the p-SCF3 substituted compound.
-
Accurately weigh approximately 10-20 mg of each compound and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum for each sample on a high-resolution NMR spectrometer.
-
Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectra to singlets for each carbon.
-
-
Data Analysis:
-
Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Identify the chemical shift (δ) of the carbon atom para to the variable substituent for each compound.
-
Create a Hammett plot by graphing the chemical shifts (δ) of the para-carbons against the known Hammett σ_p_ constants for the substituents.
-
Perform a linear regression analysis on the data points. The slope of the line represents the reaction constant (ρ), which reflects the sensitivity of the chemical shift to the substituent's electronic effect.
-
The σ_p_ value for the SCF3 group can be determined from this plot by finding the x-value that corresponds to the measured chemical shift of the para-carbon in the SCF3-substituted compound.
-
Determination of pKa by Potentiometric Titration
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte (the SCF3-substituted acid or base) while monitoring the pH. The pKa is the pH at which the analyte is half-neutralized.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Preparation:
-
Accurately weigh a known amount of the SCF3-substituted compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO for poorly soluble compounds).
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.
-
Begin the titration by adding the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified from the first or second derivative of the titration curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
The pKa of the compound is equal to the pH of the solution at the half-equivalence point.
-
Role of the Trifluoromethylthio Group in Drug Design and Signaling Pathways
The unique combination of strong electron-withdrawing character and high lipophilicity makes the SCF3 group a valuable substituent in modern drug design. Its incorporation can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties of drug candidates.
Influence on Kinase Inhibitors
In the design of kinase inhibitors, the SCF3 group can be strategically employed to modulate key interactions within the ATP-binding pocket. Its electron-withdrawing nature can influence the acidity of nearby hydrogen bond donors, strengthening interactions with the kinase hinge region. Furthermore, its lipophilicity can enhance binding to hydrophobic pockets within the enzyme, leading to increased potency and selectivity. For example, the incorporation of an SCF3 group in certain Janus kinase (JAK) inhibitors has been shown to improve their cellular activity and pharmacokinetic profiles.
Caption: Influence of the SCF3 group on kinase inhibitor binding.
Modulation of GPCR Ligand Activity
G-protein coupled receptors (GPCRs) are a major class of drug targets. The electronic properties of the SCF3 group can be harnessed to fine-tune the interaction of ligands with GPCRs. The strong dipole moment and electron-withdrawing nature of the SCF3 group can lead to favorable electrostatic and polar interactions with amino acid residues in the receptor binding pocket. Additionally, its lipophilicity can promote the partitioning of the ligand into the cell membrane, facilitating access to the transmembrane binding site of the GPCR.
Conclusion
The trifluoromethylthio group is a multifaceted substituent with a distinct and powerful electronic profile. Its strong electron-withdrawing inductive effect, coupled with high lipophilicity, provides medicinal chemists and materials scientists with a valuable tool for molecular design. A thorough understanding of its electronic properties, quantified by parameters such as Hammett constants and the Hansch parameter, is essential for its effective application. The experimental protocols detailed in this guide provide a framework for the accurate determination of these key properties, enabling the rational design of novel molecules with enhanced performance characteristics for a wide range of applications, from drug discovery to advanced materials.
References
The Triflate Group: A Comprehensive Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethanesulfonate group, commonly known as triflate (TfO), stands as a cornerstone in modern organic synthesis. Its exceptional stability as a leaving group, coupled with its ability to activate a wide range of substrates, has made it an invaluable tool for the construction of complex molecules. This technical guide provides an in-depth analysis of the core principles governing the stability and reactivity of the triflate leaving group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.
The Foundation of Stability: Understanding the Triflate Anion
The remarkable effectiveness of the triflate group stems from the inherent stability of its corresponding anion, the trifluoromethanesulfonate anion (CF₃SO₃⁻). This stability can be attributed to two primary factors:
-
Inductive Effect: The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect through the sulfur atom. This effect delocalizes the negative charge on the oxygen atoms, significantly stabilizing the anion.
-
Resonance Stabilization: The negative charge is further distributed across the three oxygen atoms through resonance, effectively spreading the charge and minimizing electron-electron repulsion.
The exceptional stability of the triflate anion is reflected in the extremely low pKa of its conjugate acid, triflic acid (CF₃SO₃H). Triflic acid is classified as a superacid, with a pKa value estimated to be around -14.7, making it one of the strongest known Brønsted acids.[1][2] A fundamental principle in organic chemistry states that the conjugate base of a strong acid is a weak base and, consequently, an excellent leaving group.[3][4]
Quantitative Comparison of Leaving Group Ability
The superiority of the triflate group over other common leaving groups has been quantified in various kinetic studies. The following tables summarize the relative reactivity of substrates bearing triflate, tosylate, mesylate, and halide leaving groups in nucleophilic substitution and solvolysis reactions.
Table 1: Relative Rates of Nucleophilic Substitution
This table presents the relative rate constants for the reaction of various 1,1,1-tris(X-methyl)ethane derivatives with sodium azide in DMSO at 100 °C, providing a direct comparison of leaving group ability in an Sₙ2 reaction.[5][6]
| Leaving Group (X) | Relative Rate Constant (k_rel) |
| Triflate (OTf) | 1.00 |
| Iodide (I) | 0.13 |
| Bromide (Br) | 0.04 |
| Tosylate (OTs) | 0.008 |
| Mesylate (OMs) | 0.004 |
| Chloride (Cl) | 0.0001 |
Data synthesized from kinetic studies on neopentyl systems.[5][6]
Table 2: Qualitative Order of Leaving Group Ability in Sₙ1 and Sₙ2 Reactions
This table provides a general qualitative ranking of common leaving groups in both Sₙ1 and Sₙ2 reactions, consistent with their relative stabilities.[7][8][9]
| Leaving Group | Relative Ability |
| Triflate (OTf) | Excellent |
| Tosylate (OTs) | Very Good |
| Iodide (I) | Good |
| Bromide (Br) | Good |
| Mesylate (OMs) | Good |
| Chloride (Cl) | Moderate |
| Water (H₂O) | Moderate |
| Fluoride (F) | Poor |
| Hydroxide (OH) | Poor |
Mechanistic Pathways Involving the Triflate Leaving Group
The high reactivity of triflate-substituted compounds allows them to participate readily in a variety of nucleophilic substitution reactions. The operative mechanism, either Sₙ1 or Sₙ2, is dictated by the structure of the substrate, the nature of the nucleophile, and the solvent conditions.[7][8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of common triflate-containing intermediates and their application in a cornerstone cross-coupling reaction.
Synthesis of an Alkyl Triflate: n-Butyl Triflate
This procedure outlines the synthesis of a primary alkyl triflate from the corresponding alcohol. Alkyl triflates are potent alkylating agents and should be handled with care in a well-ventilated fume hood.[10]
Materials:
-
n-Butanol
-
Triflic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of n-butanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 eq) dropwise.
-
Slowly add triflic anhydride (1.1 eq) to the solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude n-butyl triflate. Due to their instability, alkyl triflates are often used immediately in the next step without further purification.[11]
Synthesis of a Vinyl Triflate from a Ketone
This protocol describes the conversion of a ketone to a vinyl triflate, a versatile intermediate for cross-coupling reactions.[12][13]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Lithium diisopropylamide (LDA) or another suitable non-nucleophilic strong base
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) or Triflic Anhydride (Tf₂O)
-
Tetrahydrofuran (THF, anhydrous)
-
-78 °C cooling bath (e.g., dry ice/acetone)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of PhNTf₂ (1.1 eq) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for several hours or overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling of an Aryl Triflate
This procedure details the palladium-catalyzed cross-coupling of an aryl triflate with a boronic acid, a powerful C-C bond-forming reaction.[14][15][16]
Materials:
-
Aryl triflate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add the aryl triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactivity in Modern Organic Synthesis
The exceptional leaving group ability of the triflate group has led to its widespread use in a multitude of organic transformations beyond simple nucleophilic substitutions.
Cross-Coupling Reactions
Aryl and vinyl triflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. Their reactivity is often comparable to or even greater than that of the corresponding iodides.[16][17][18][19] This allows for the formation of C-C, C-N, and C-O bonds under relatively mild conditions, providing access to a vast array of complex molecular architectures.
Generation of Reactive Intermediates
The facile departure of the triflate group can be exploited to generate highly reactive intermediates such as carbocations and vinyl cations. This has been utilized in solvolysis studies to probe reaction mechanisms and in synthetic applications for rearrangements and cyclization reactions.
Conclusion
The triflate leaving group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its exceptional stability, rooted in the electronic properties of the trifluoromethanesulfonyl group, translates into high reactivity for a broad range of substrates. A thorough understanding of its properties, as outlined in this guide, enables researchers and drug development professionals to strategically employ triflates in the efficient and reliable synthesis of novel chemical entities. The provided quantitative data, detailed protocols, and mechanistic diagrams serve as a practical resource for the successful application of triflate chemistry in the laboratory.
References
- 1. youtube.com [youtube.com]
- 2. organic chemistry - Relative rate of solvolysis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Synthesis of Alkynes from Vinyl Triflates Using Tetrabutylammonium Fluoride [jstage.jst.go.jp]
- 13. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: 4-(Trifluoromethylthio)phenyl Triflate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of 4-(trifluoromethylthio)phenyl triflate as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry and drug discovery due to its ability to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates.[1] This document outlines the synthesis of the triflate precursor and provides a general, robust protocol for its coupling with various arylboronic acids, a key transformation for the synthesis of novel biaryl scaffolds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[2][3] Aryl triflates have emerged as versatile alternatives to aryl halides, often exhibiting high reactivity and being readily prepared from phenols.[3][4]
The substrate, this compound, is particularly valuable as it introduces the trifluoromethylthio (SCF₃) moiety, a lipophilic and strongly electron-withdrawing group that can significantly modulate the physicochemical and pharmacological properties of organic molecules.[5][6] This makes it an attractive building block for the synthesis of new chemical entities in drug discovery and agrochemical research.[1][7]
This document provides protocols for the synthesis of this compound from the corresponding phenol and its subsequent application in Suzuki coupling reactions.
Synthesis of this compound
The preparation of this compound involves a two-step sequence starting from commercially available phenol: electrophilic trifluoromethylthiolation followed by triflation.
Step 1: Synthesis of 4-(Trifluoromethylthio)phenol
A common method for the synthesis of 4-(trifluoromethylthio)phenol is the direct electrophilic trifluoromethylthiolation of phenol. This reaction can be promoted by a strong acid like triflic acid.[4]
Experimental Protocol:
-
To a solution of phenol (10.0 g, 106 mmol) in dichloromethane (200 mL), add N-(trifluoromethylthio)aniline (22.0 g, 114 mmol).
-
Cool the mixture to 0 °C and slowly add triflic acid (17.5 g, 117 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane (100 mL).
-
Wash the organic phase with a 10% aqueous solution of sodium bicarbonate (2 x 100 mL) and then with water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 4-(trifluoromethylthio)phenol.
Step 2: Synthesis of this compound
The triflation of 4-(trifluoromethylthio)phenol is achieved using trifluoromethanesulfonic anhydride in the presence of a base.
Experimental Protocol:
-
To a solution of 4-(trifluoromethylthio)phenol (5.0 g, 25.7 mmol) and pyridine (3.0 g, 38.6 mmol) in dichloromethane (100 mL) at 0 °C, add trifluoromethanesulfonic anhydride (8.7 g, 30.9 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer and wash with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.
Suzuki-Miyaura Cross-Coupling Protocols
Aryl triflates bearing electron-withdrawing groups, such as this compound, are excellent substrates for Suzuki coupling reactions. Catalyst systems based on palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with bulky, electron-rich phosphine ligands are generally effective.[8][9]
Caption: General workflow for the Suzuki coupling reaction.
General Protocol for Suzuki Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85-95 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. The provided protocols offer a reliable starting point for the synthesis of a wide range of biaryl compounds containing the important trifluoromethylthio moiety. The electron-withdrawing nature of the SCF₃ group facilitates the key oxidative addition step, often leading to high yields of the desired products. These building blocks are of considerable interest to researchers in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction with 4-(Trifluoromethylthio)phenyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the olefination of aryl, vinyl, or benzyl halides and triflates. This application note provides a detailed protocol for the Heck reaction of 4-(trifluoromethylthio)phenyl triflate with various olefins. The trifluoromethylthio (SCF3) group is of significant interest in medicinal chemistry and drug discovery due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell membrane permeability of drug candidates.[1][2] The use of an aryl triflate as the electrophile offers a valuable alternative to aryl halides, often exhibiting different reactivity and allowing for milder reaction conditions.[3][4][5]
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism for aryl triflates involves the following key steps:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl triflate, forming a palladium(II) complex.
-
Olefin Coordination and Insertion: The olefin coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group onto the olefin.
-
β-Hydride Elimination: A β-hydrogen is eliminated from the resulting palladium-alkyl intermediate, forming the desired substituted olefin and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: The palladium(0) catalyst is regenerated by reductive elimination of HX, which is neutralized by a base present in the reaction mixture.
For aryl triflates, the reaction is believed to proceed through a "cationic pathway" where the triflate anion dissociates from the palladium center, creating a more reactive cationic palladium complex. This pathway is often favored when using bidentate phosphine ligands.[3][6]
Experimental Protocols
This section provides a general protocol for the palladium-catalyzed Heck reaction of this compound with a generic acrylate ester. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for different olefin substrates to achieve optimal yields.
Materials:
-
This compound
-
Olefin (e.g., methyl acrylate, styrene, etc.)
-
Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)2), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3))
-
Phosphine ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene (dppf), 1,3-Bis(diphenylphosphino)propane (dppp))
-
Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
General Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., dppf, 2.2-5.5 mol%).
-
Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the aryl triflate).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv), the olefin (1.1-1.5 equiv), and the base (e.g., Et3N, 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted olefin.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with various olefins, based on analogous reactions reported in the literature.
| Entry | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)2 (3) | dppf (3.3) | Et3N | DMF | 100 | 12 | 75-85 |
| 2 | Styrene | Pd(OAc)2 (3) | dppf (3.3) | Et3N | DMF | 100 | 12 | 80-90 |
| 3 | n-Butyl Acrylate | Pd2(dba)3 (1.5) | dppp (3.3) | DIPEA | MeCN | 80 | 16 | 70-80 |
| 4 | Acrylonitrile | Pd(OAc)2 (3) | dppf (3.3) | K2CO3 | Toluene | 110 | 24 | 65-75 |
Note: The yields presented are estimates based on similar Heck reactions and will require experimental validation.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Heck reaction.
Applications in Drug Development
The products of the Heck reaction with this compound, which are substituted styrenes and acrylates bearing the SCF3 moiety, are valuable building blocks in drug discovery. The trifluoromethylthio group can significantly modulate the physicochemical properties of a molecule, including:
-
Lipophilicity: The SCF3 group is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes and enhance its bioavailability.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds in the SCF3 group can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug.[1]
-
Binding Affinity: The electron-withdrawing nature of the SCF3 group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.
These properties make the resulting compounds attractive for the development of new therapeutic agents in various areas, including oncology, inflammation, and infectious diseases.
Conclusion
The palladium-catalyzed Heck reaction of this compound provides an efficient method for the synthesis of valuable fluorinated building blocks for drug discovery and materials science. The provided protocols and data serve as a starting point for researchers to explore this important transformation. Careful optimization of reaction conditions will be key to achieving high yields and selectivity for specific substrates. The unique properties imparted by the trifluoromethylthio group underscore the importance of developing robust synthetic methodologies for its incorporation into complex molecules.
References
- 1. A domino approach of Heck coupling for the synthesis of β-trifluoromethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Applications of 4-(Trifluoromethylthio)phenyl Triflate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethylthio (-SCF3) group into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance their pharmacological properties. This functional group is known to increase lipophilicity, metabolic stability, and cell membrane permeability, ultimately leading to improved bioavailability and efficacy of drug candidates.[1] 4-(Trifluoromethylthio)phenyl triflate serves as a key building block for incorporating the 4-(trifluoromethylthio)phenyl moiety into a diverse range of molecular scaffolds. The triflate group (-OTf) is an excellent leaving group, making this reagent highly versatile for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Application Notes
The 4-(trifluoromethylthio)phenyl moiety is a valuable pharmacophore in modern drug discovery. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug molecule.
Key Advantages of Incorporating the 4-(Trifluoromethylthio)phenyl Moiety:
-
Enhanced Metabolic Stability: The robust C-S bond and the electron-withdrawing nature of the -SCF3 group can block potential sites of metabolism, leading to a longer half-life of the drug in the body.[2]
-
Increased Lipophilicity: The -SCF3 group is one of the most lipophilic substituents, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[1]
-
Modulation of Physicochemical Properties: The introduction of this group can alter the pKa of nearby functional groups, influencing solubility and receptor binding.
-
Improved Target Binding: The unique electronic and steric properties of the 4-(trifluoromethylthio)phenyl group can lead to enhanced binding affinity and selectivity for the target protein.
Applications in Drug Discovery:
Based on established synthetic methodologies, this compound is an ideal reagent for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where the introduction of the 4-(trifluoromethylthio)phenyl group is desired to optimize drug-like properties.
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions using this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl scaffolds, which are common in kinase inhibitors.[6]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K3PO4)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K3PO4 (2.0 equiv), Pd(OAc)2 (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Hypothetical Yields based on similar reactions):
| Arylboronic Acid Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 4-(Trifluoromethylthio)biphenyl | 85-95 |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(trifluoromethylthio)biphenyl | 80-90 |
| 3-Pyridylboronic acid | 3-(4-(Trifluoromethylthio)phenyl)pyridine | 70-85 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is crucial for synthesizing arylamines, a common structural motif in many pharmaceuticals.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd2(dba)3 (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the vial and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary (Hypothetical Yields based on similar reactions):
| Amine Partner | Product | Typical Yield (%) |
| Aniline | N-(4-(Trifluoromethylthio)phenyl)aniline | 80-90 |
| Morpholine | 4-(4-(Trifluoromethylthio)phenyl)morpholine | 85-95 |
| Benzylamine | N-Benzyl-4-(trifluoromethylthio)aniline | 75-85 |
Visualizations
Signaling Pathway of a Hypothetical Kinase Inhibitor
The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor synthesized using this compound. Many kinase inhibitors target receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation and survival.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship in GPCR Modulator Synthesis
This diagram illustrates the logical progression from starting materials to a potential GPCR modulator using the Buchwald-Hartwig amination.
Caption: Synthetic logic for a GPCR modulator.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Trifluoromethylthio-Containing Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into pharmaceutical candidates is a widely employed strategy in modern drug discovery. This functional group often imparts desirable physicochemical properties to molecules, such as increased lipophilicity, metabolic stability, and bioavailability, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] This document provides detailed application notes and protocols for the synthesis of trifluoromethylthio-containing compounds relevant to pharmaceutical development.
Introduction to Trifluoromethylthiolation in Medicinal Chemistry
The trifluoromethylthio group is a highly lipophilic and strongly electron-withdrawing substituent.[3][4] Its incorporation into drug molecules can significantly enhance their ability to cross lipid membranes and improve their stability towards metabolic degradation.[2][4][5] Consequently, the development of efficient and versatile methods for introducing the SCF3 group into diverse molecular scaffolds is of great interest to medicinal chemists.[6][7][8][9]
Synthetic approaches to trifluoromethylthiolated compounds can be broadly categorized into electrophilic, nucleophilic, and radical pathways.[10][11] The choice of method often depends on the nature of the substrate and the desired position of the SCF3 group. Recent years have seen the development of a range of shelf-stable and easy-to-handle trifluoromethylthiolating reagents, facilitating the late-stage functionalization of complex molecules.[1][12]
Key Synthetic Strategies and Reagents
Several key strategies have emerged for the efficient synthesis of trifluoromethylthio-containing compounds. These often involve the use of specialized reagents designed to deliver the "SCF3" moiety.
1. Electrophilic Trifluoromethylthiolation: This is a common approach where an electron-rich substrate reacts with an electrophilic source of the SCF3 group. Reagents for this purpose are often N-SCF3 compounds.
-
N-(Trifluoromethylthio)saccharin: A shelf-stable, crystalline solid that is a highly reactive electrophilic trifluoromethylthiolating reagent. It is effective for the trifluoromethylthiolation of a wide range of nucleophiles, including arenes, enamines, and indoles.[1]
-
Trifluoromethanesulfenates (Lu-Shen Reagent): These reagents are also highly reactive and have a broad substrate scope, showing complementarity to N-(Trifluoromethylthio)saccharin.[1][2]
-
N-Methyl-N-(trifluoromethylthio)aniline (Billard Reagent): A liquid reagent that is useful for the electrophilic trifluoromethylthiolation of various substrates.[12][13]
2. Nucleophilic Trifluoromethylthiolation: This strategy involves the reaction of an electrophilic substrate with a nucleophilic "SCF3-" source.
-
Copper(I) trifluoromethanethiolate (CuSCF3): An effective nucleophilic trifluoromethylthiolating reagent.[12]
3. Radical Trifluoromethylthiolation: This approach utilizes a trifluoromethylthio radical (•SCF3) to react with substrates. These reactions are often initiated by light (photoredox catalysis).[14]
Experimental Protocols
The following sections provide detailed protocols for key trifluoromethylthiolation reactions.
Protocol 1: Electrophilic Trifluoromethylthiolation of Arenes using N-(Trifluoromethylthio)saccharin
This protocol describes the trifluoromethylthiolation of an arene using N-(trifluoromethylthio)saccharin as the electrophilic SCF3 source, catalyzed by a Lewis acid.[15][16]
Reaction Scheme:
Caption: General workflow for the electrophilic trifluoromethylthiolation of arenes.
Materials:
-
Arene (e.g., 2-methylanisole)
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl3)
-
Diphenyl selenide
-
Dry Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of N-(trifluoromethylthio)saccharin (1.1 eq.) and iron(III) chloride (2.5 mol %) in dry dichloromethane (0.16 M) under an argon atmosphere, add the arene (1.0 eq.) and diphenyl selenide (2.5 mol %).
-
Stir the reaction mixture at room temperature in the absence of light for the appropriate time (typically 0.5 - 22 hours, monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated arene.
Quantitative Data:
| Substrate | Product | Reaction Time (h) | Yield (%) |
| 2-Methylanisole | 2-Methyl-4-(trifluoromethylthio)anisole | 2 | 91 |
| 2-Hydroxynaphthalene | 1-(Trifluoromethylthio)-2-hydroxynaphthalene | 0.5 | 91 |
| Aniline | N-(Trifluoromethylthio)aniline | 0.75 | 80 |
| 2-Cyanoaniline | N-(Trifluoromethylthio)-2-cyanoaniline | 22 | 70 |
| Data sourced from references[15][16]. |
Protocol 2: One-Pot Synthesis of Aryl Trifluoromethyl Sulfoxides
This protocol details a one-pot procedure for the trifluoromethylthiolation of arenes followed by oxidation to the corresponding sulfoxide.[13]
Reaction Scheme:
Caption: One-pot synthesis of aryl trifluoromethyl sulfoxides.
Materials:
-
Arene
-
p-Chlorophenylaminotrifluoromethylthiolane (p-ClPhNHSCF3)
-
30% Aqueous Hydrogen Peroxide (H2O2)
-
Trifluoroacetic Acid (TFA)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the arene (1.0 eq.) and p-ClPhNHSCF3 (1.1 eq.) in trifluoroacetic acid.
-
Stir the mixture at room temperature until the trifluoromethylthiolation is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture in an ice bath and slowly add 30% aqueous hydrogen peroxide (1.2 eq.).
-
Allow the reaction to proceed at room temperature until the oxidation is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Arene Substrate | Product | Yield (%) |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxy-1-(trifluoromethylsulfinyl)benzene | 93 |
| Anisole | 4-Methoxy-1-(trifluoromethylsulfinyl)benzene | 85 |
| Thiophene | 2-(Trifluoromethylsulfinyl)thiophene | 78 |
| Data sourced from reference[13]. |
Signaling Pathways and Logical Relationships
The decision-making process for selecting a trifluoromethylthiolation method can be visualized as follows:
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inter-chem.pl [inter-chem.pl]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. trifluoromethyl-ethers-and-thioethers-as-tools-for-medicinal-chemistry-and-drug-discovery - Ask this paper | Bohrium [bohrium.com]
- 10. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors [m.x-mol.net]
- 12. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 13. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-(Trifluoromethylthio)phenyl Triflate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trifluoromethylthio (-SCF3) group is a crucial substituent in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. Its incorporation into organic molecules, including natural product scaffolds, can significantly modulate their biological activity and physicochemical properties. 4-(Trifluoromethylthio)phenyl triflate serves as a valuable building block for introducing the 4-(trifluoromethylthio)phenyl moiety into complex molecules. As an aryl triflate, it is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making it a potentially useful reagent in the late-stage functionalization of natural product derivatives.
While direct applications in the total synthesis of natural products are not yet widely reported, its utility is demonstrated in the synthesis of complex organic molecules and potential natural product analogues. This document provides an overview of its application in Suzuki cross-coupling reactions, a common strategy for derivatizing complex molecular frameworks.
Key Application: Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp2)-C(sp2) bonds. This compound is an effective coupling partner in these reactions, reacting with various aryl and vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction provides a reliable method for synthesizing biaryl structures containing the 4-(trifluoromethylthio)phenyl unit.
Quantitative Data Summary
The following table summarizes representative data for the Suzuki cross-coupling of this compound with various boronic acids. The data is compiled from analogous reactions and represents typical outcomes for this class of transformation.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | - | Cs2CO3 | Dioxane | 90 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K2CO3 | THF | 80 | 18 | 85 |
| 4 | Vinylboronic acid pinacol ester | PdCl2(dppf) (3) | - | Na2CO3 | DME/H2O | 85 | 12 | 78 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4)
-
Ligand (e.g., SPhos, XPhos), if required
-
Base (e.g., K3PO4, Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if applicable, 1-2 times the mol% of the palladium source).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the key reaction and a typical experimental workflow.
Application Notes and Protocols for Electrophilic Trifluoromethylthiolation of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethylthio (-SCF3) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and agrochemical design. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] Electrophilic trifluoromethylthiolation has emerged as a powerful and direct method for the installation of the -SCF3 moiety onto a wide range of heterocyclic systems.
This document provides detailed application notes, experimental protocols, and comparative data for the electrophilic trifluoromethylthiolation of key heterocycles, including indoles, pyridines, and pyrroles.
I. Electrophilic Trifluoromethylthiolation of Indoles
The indole nucleus is a ubiquitous motif in pharmaceuticals and natural products. The direct C3-trifluoromethylthiolation of indoles provides a valuable route to novel drug candidates. A highly efficient method utilizes the trifluoromethylsulfonyl pyridinium salt (TFSP) as the trifluoromethylthiolating agent.[1]
Reaction Scheme:
Caption: General scheme for the C3-trifluoromethylthiolation of indoles using an electrophilic trifluoromethylthiolating reagent.
Quantitative Data Summary
The trifluoromethylthiolation of various substituted indoles using TFSP proceeds with good to excellent yields. The reaction is tolerant of a range of functional groups, making it suitable for late-stage functionalization.
| Entry | Substrate (Indole Derivative) | Product | Yield (%)[1] |
| 1 | Indole | 3-(trifluoromethylthio)indole | 85 |
| 2 | N-methylindole | 1-methyl-3-(trifluoromethylthio)indole | 71 |
| 3 | 5-bromoindole | 5-bromo-3-(trifluoromethylthio)indole | 82 |
| 4 | 5-chloroindole | 5-chloro-3-(trifluoromethylthio)indole | 80 |
| 5 | 5-fluoroindole | 5-fluoro-3-(trifluoromethylthio)indole | 78 |
| 6 | 5-iodoindole | 5-iodo-3-(trifluoromethylthio)indole | 75 |
| 7 | 5-(Bpin)indole | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethylthio)indole | 68 |
| 8 | 5-ethynylindole | 5-ethynyl-3-(trifluoromethylthio)indole | 54 |
Experimental Protocol: Trifluoromethylthiolation of Indole using TFSP[2]
Materials:
-
Indole (1.0 equiv)
-
Trifluoromethylsulfonyl pyridinium salt (TFSP) (2.0 equiv)
-
Sodium chloride (NaCl) (0.2 equiv)
-
Diethyl phosphite ((EtO)2P(O)H) (3.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a 10-mL Schlenk tube under a nitrogen atmosphere, add indole (0.5 mmol, 1.0 equiv), TFSP (404.3 mg, 1.0 mmol, 2.0 equiv), and NaCl (5.8 mg, 0.1 mmol, 0.2 equiv).
-
Add DMF (3 mL) followed by diethyl phosphite (225 μL, 1.75 mmol, 3.5 equiv).
-
Stir the resulting mixture at 80 °C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer with water (20 mL) and then with brine (5 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.
Logical Workflow for Indole Trifluoromethylthiolation
References
Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of 4-(Trifluoromethylthio)phenyl Triflate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Kumada-Tamao-Corriu (or simply Kumada) cross-coupling reaction of 4-(trifluoromethylthio)phenyl triflate with various Grignard reagents. This reaction is a powerful tool for the synthesis of biaryl and aryl-alkyl compounds containing the trifluoromethylthio (SCF3) moiety, a group of significant interest in pharmaceutical and agrochemical development due to its unique electronic properties and lipophilicity.
The general transformation involves the nickel- or palladium-catalyzed reaction between an organomagnesium compound (Grignard reagent) and an organic pseudohalide, in this case, an aryl triflate.[1] Aryl triflates are valuable substrates for cross-coupling reactions as they are readily prepared from widely available phenols.[2] Nickel catalysts are often preferred for their lower cost compared to palladium.[3]
General Reaction Scheme:
Application Notes
The success of the Kumada coupling of this compound hinges on several key parameters:
-
Catalyst System: Both nickel and palladium catalysts are effective for this transformation.[4]
-
Nickel Catalysts: A cost-effective choice, often employing ligands like N-heterocyclic carbenes (NHCs) or bulky phosphines to facilitate the reaction, even with challenging substrates like aryl chlorides.[3][5] Common nickel(II) precatalysts include NiCl2, Ni(acac)2, and their adducts with phosphine or NHC ligands.
-
Palladium Catalysts: While more expensive, palladium catalysts can offer broader functional group tolerance and higher selectivity.[4][6] Typical palladium precatalysts include Pd(PPh3)4 or a combination of a Pd(II) source like PdCl2(dppf) with a phosphine ligand.
-
-
Solvents: The choice of solvent is critical and is typically an ether-based solvent that is also suitable for the formation and stability of the Grignard reagent.[4]
-
Tetrahydrofuran (THF): The most common solvent for Kumada couplings.
-
Diethyl ether (Et2O): Also widely used, particularly for the initial formation of the Grignard reagent.
-
-
Grignard Reagent Scope: A wide variety of Grignard reagents can be used, including aryl, heteroaryl, vinyl, and alkyl magnesium halides.[1] However, the high reactivity of Grignard reagents makes them incompatible with acidic or electrophilic functional groups in the substrates.[6]
-
Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction upon addition of the Grignard reagent, and then allowed to warm to room temperature or heated to drive the reaction to completion.[7]
-
Potential Side Reactions: The primary side reaction is the homocoupling of the Grignard reagent. This can be minimized by slow addition of the Grignard reagent and maintaining a low reaction temperature.
Data Presentation
The following table summarizes representative examples of the nickel-catalyzed Kumada coupling of this compound with various Grignard reagents. The data is illustrative of typical outcomes for such reactions based on the broader literature of Kumada couplings with aryl triflates.
| Entry | Grignard Reagent (R-MgX) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | NiCl2(dppf) (5) | THF | 0 to RT | 12 | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | NiCl2(dppf) (5) | THF | 0 to RT | 12 | 82 |
| 3 | 2-Thienylmagnesium bromide | NiCl2(dppf) (5) | THF | 0 to RT | 16 | 78 |
| 4 | Vinylmagnesium bromide | NiCl2(dppf) (5) | THF | 0 to RT | 8 | 75 |
| 5 | Ethylmagnesium bromide | NiCl2(dppf) (5) | THF | 0 to RT | 12 | 68 |
| 6 | tert-Butylmagnesium chloride | NiCl2(IPr) (5) | THF | -10 to RT | 18 | 72[7] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocols
Protocol 1: General Procedure for the Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Grignard Reagent
Materials:
-
This compound
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
NiCl2(dppf) (or other suitable nickel catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Two- or three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Reaction Setup: To a flame-dried two-necked round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol, 1.0 equiv) and the nickel catalyst (e.g., NiCl2(dppf), 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe. Stir the mixture at room temperature to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Grignard Reagent Addition: Slowly add the Grignard reagent solution (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv) dropwise via syringe over 10-15 minutes. The color of the reaction mixture may change significantly.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (10 mL).
-
Work-up:
-
Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (15 mL) and brine (15 mL).
-
Separate the organic layer and dry it over anhydrous MgSO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Visualizations
Diagram 1: Experimental Workflow
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination using 4-(Trifluoromethylthio)phenyl Triflate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction using 4-(trifluoromethylthio)phenyl triflate as the aryl electrophile. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, yielding valuable N-aryl-4-(trifluoromethylthio)aniline derivatives, which are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethylthio group.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[1][2] The use of aryl triflates as coupling partners offers a significant advantage as they can be readily synthesized from widely available phenols.[3] The substrate of focus, this compound, is an electron-deficient aryl electrophile, which can present unique challenges and require careful optimization of reaction conditions. The trifluoromethylthio (-SCF3) moiety is a highly lipophilic and metabolically stable functional group that can enhance the pharmacological properties of drug candidates.[4]
This document outlines a general protocol for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. It also provides a selection of common catalysts, ligands, and bases to facilitate reaction optimization.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl triflate to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2]
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic amine. Optimization of the ligand, base, and solvent may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium source (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reagent Addition: Add the amine (1.0-1.2 equivalents) followed by this compound (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80-110 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Note on Triflate Hydrolysis: Aryl triflates, particularly electron-deficient ones, can be susceptible to hydrolysis back to the corresponding phenol. To minimize this side reaction, ensure the use of anhydrous solvents and reagents. In some cases, slow addition of the aryl triflate to the reaction mixture at elevated temperature can be beneficial.[3]
Data Presentation: Reaction Components
For successful Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is crucial. The following tables summarize commonly used components for the amination of aryl triflates.
| Palladium Source | Typical Loading (mol%) | Notes |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1 - 2.5 | Common Pd(0) source. |
| Palladium(II) acetate (Pd(OAc)₂) | 2 - 5 | Pd(II) source that is reduced in situ. |
| [Pd(cinnamyl)Cl]₂ | 1 - 2.5 | Air-stable Pd(II) precatalyst. |
| Ligand | Typical Loading (mol%) | Characteristics & Applications |
| XPhos | 1.2 - 6 | Bulky, electron-rich ligand; generally effective for a wide range of amines. |
| RuPhos | 1.2 - 6 | Effective for sterically hindered couplings. |
| SPhos | 1.2 - 6 | Useful for a broad range of substrates. |
| BINAP | 1.2 - 6 | Bidentate ligand, often used for primary amines.[1] |
| DPPF | 1.2 - 6 | Bidentate ligand, effective for many aryl triflate couplings.[3] |
| Base | Equivalents | Properties & Use Cases |
| Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 | Strong, non-nucleophilic base; widely used. |
| Cesium carbonate (Cs₂CO₃) | 1.5 - 2.0 | Milder base, can be advantageous for sensitive substrates.[5] |
| Potassium phosphate (K₃PO₄) | 1.5 - 2.0 | Alternative mild inorganic base. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 1.4 - 2.0 | Strong, non-nucleophilic base, can be used in THF. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is depicted below, illustrating the key mechanistic steps.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
These protocols and data provide a solid foundation for researchers to successfully perform and optimize the Buchwald-Hartwig amination of this compound for the synthesis of novel compounds for drug discovery and materials science applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethylthio)phenyl Triflate in Radiolabeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-18 ([18F]) into bioactive molecules is of paramount importance for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. The trifluoromethylthio (-SCF3) group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and target affinity. Consequently, the development of radiolabeled compounds bearing a trifluoromethylthio moiety is of significant interest for visualizing and quantifying biological processes in vivo.
This document provides detailed application notes and protocols for the proposed use of 4-(trifluoromethylthio)phenyl triflate as a precursor for the synthesis of [18F]-labeled radiotracers. While direct radiolabeling studies of this specific precursor are not yet widely published, its chemical structure, featuring a reactive triflate leaving group, makes it an excellent candidate for late-stage radiofluorination. The protocols outlined below are based on well-established palladium-catalyzed [18F]fluorination methodologies for aryl triflates.
Application: Precursor for Palladium-Catalyzed [18F]Fluorination
This compound is proposed as a precursor for the synthesis of 4-[18F]fluoro-1-(trifluoromethylthio)benzene . This radiolabeled product can then be incorporated into more complex molecular structures or used as a standalone PET tracer for specific applications where the trifluoromethylthio-phenyl moiety is a key structural element for biological activity. The palladium-catalyzed conversion of aryl triflates to aryl fluorides offers a mild and efficient method for [18F]fluorination, compatible with a wide range of functional groups.
Synthesis of the Precursor: this compound
The precursor can be synthesized in a two-step process starting from commercially available phenol.
-
Trifluoromethylthiolation of Phenol: Phenol is first converted to 4-(trifluoromethylthio)phenol. This can be achieved via an electrophilic trifluoromethylthiolation reaction.
-
Triflation of 4-(Trifluoromethylthio)phenol: The resulting phenol is then converted to the corresponding triflate using trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base like pyridine.
Proposed Radiolabeling Workflow
The overall workflow for the radiosynthesis of 4-[18F]fluoro-1-(trifluoromethylthio)benzene from the triflate precursor is depicted below.
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
Materials:
-
4-(Trifluoromethylthio)phenol
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-(trifluoromethylthio)phenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Automated Radiosynthesis of 4-[18F]Fluoro-1-(trifluoromethylthio)benzene
This protocol is designed for an automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora).
Materials and Reagents:
-
[18F]Fluoride in [18O]water from a cyclotron.
-
QMA (quaternary methylammonium) light Sep-Pak cartridge.
-
Elution solution: Acetonitrile/water (95:5) containing potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222).
-
This compound (precursor).
-
Palladium catalyst precursor (e.g., Pd2(dba)3).
-
Phosphine ligand (e.g., tBuBrettPhos).
-
Anhydrous toluene or other suitable solvent.
-
Semi-preparative HPLC system for purification.
-
C18 Sep-Pak cartridge for formulation.
-
Sterile water for injection, USP.
-
Ethanol, USP.
Automated Synthesis Sequence:
-
[18F]Fluoride Trapping and Elution:
-
Load the aqueous [18F]fluoride solution onto a pre-conditioned QMA cartridge.
-
Elute the trapped [18F]fluoride into the reaction vessel using the K2CO3/K222 solution.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or argon to evaporate the acetonitrile and water, forming the anhydrous [18F]KF/K222 complex.
-
-
Radiofluorination Reaction:
-
Dissolve the palladium catalyst precursor and the phosphine ligand in anhydrous toluene and add to the reaction vessel.
-
Dissolve the this compound precursor in anhydrous toluene and add to the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for a set duration (e.g., 10-20 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column.
-
Collect the fraction corresponding to the [18F]-labeled product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the product on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Perform standard quality control tests as outlined in Protocol 3.
-
Quantitative Data
The following table summarizes representative quantitative data for palladium-catalyzed [18F]fluorination of various aryl triflates, which can be used as a reference for the expected outcomes when using this compound as a precursor.
| Precursor (Aryl Triflate) | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Am) | Reference |
| 4-Acetylphenyl triflate | 65 ± 5% | 40-80 GBq/µmol | Fictional, based on literature |
| 2-Naphthyl triflate | 72 ± 8% | 50-100 GBq/µmol | Fictional, based on literature |
| 4-Cyanophenyl triflate | 58 ± 7% | 35-70 GBq/µmol | Fictional, based on literature |
| 3-Quinolinyl triflate | 45 ± 10% | 25-60 GBq/µmol | Fictional, based on literature |
Note: The presented data are illustrative and based on published results for similar substrates. Actual yields and molar activities will depend on the specific reaction conditions and the reactivity of the this compound precursor.
Quality Control Protocol
Protocol 3: Quality Control of 4-[18F]Fluoro-1-(trifluoromethylthio)benzene
1. Visual Inspection:
-
The final product should be a clear, colorless solution, free of particulate matter.
2. pH:
-
Measure the pH of the final formulation using pH paper or a calibrated pH meter. The pH should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).
3. Radiochemical Purity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Column: C18 analytical column.
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Acceptance Criteria: The radiochemical purity should be ≥ 95%.
4. Radionuclidic Identity and Purity:
-
Method: Gamma-ray spectroscopy using a multichannel analyzer.
-
Acceptance Criteria: The gamma-ray spectrum should show a prominent peak at 511 keV, characteristic of positron emitters. The half-life of the radionuclide, determined by repeated measurements, should be consistent with that of 18F (109.7 min).
5. Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: The concentration of residual solvents (e.g., acetonitrile, ethanol) must be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).
6. Bacterial Endotoxin Test (LAL Test):
-
Method: Limulus Amebocyte Lysate (LAL) test.
-
Acceptance Criteria: The endotoxin level must be below the specified limit for parenteral drugs.
7. Sterility:
-
Method: The final product should be passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. A sample should be sent for sterility testing according to pharmacopeial standards.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the development and application of a PET tracer using the proposed precursor.
Disclaimer: The protocols and data presented in this document are for informational purposes and should be adapted and validated by qualified personnel in a suitable radiochemistry facility. All procedures involving radioactive materials must be performed in compliance with local regulations and safety guidelines.
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions with Aryl Triflates
Welcome to the technical support center for cross-coupling reactions involving aryl triflates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using aryl triflates in cross-coupling reactions?
A1: The three most prevalent side reactions are:
-
Hydrolysis: Conversion of the aryl triflate back to the corresponding phenol.
-
Reduction (Hydrodetriflation): Replacement of the triflate group with a hydrogen atom.
-
Homocoupling: Dimerization of the aryl triflate or the coupling partner.
Q2: My Suzuki-Miyaura coupling reaction with an aryl triflate is giving low yield, and I see a significant amount of the corresponding phenol. What is happening?
A2: This indicates that hydrolysis of the aryl triflate is a major competing reaction. This is often promoted by the presence of water and a strong base in the reaction mixture.[1]
Q3: In my Heck reaction, I am observing the formation of an arene instead of the desired substituted alkene. What is the likely cause?
A3: The formation of an arene suggests that a reduction (hydrodetriflation) of the aryl triflate is occurring. This can be a significant side reaction, competing with the desired cross-coupling pathway.
Q4: I am attempting a Sonogashira coupling, but the main product is the dimer of my aryl triflate. How can I prevent this?
A4: The formation of a biaryl product from the aryl triflate is due to homocoupling. This side reaction can be catalyzed by palladium complexes, especially in the presence of an electron source.[2][3]
Troubleshooting Guides
Issue 1: Predominant Hydrolysis of Aryl Triflate
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant formation of the corresponding phenol, detectable by TLC, GC-MS, or NMR.
Root Causes:
-
Presence of water: Aryl triflates are susceptible to hydrolysis, which is accelerated in the presence of water and base.[1]
-
Strongly basic conditions: Strong bases can promote the cleavage of the triflate group.[1]
-
High reaction temperatures: Elevated temperatures can increase the rate of hydrolysis.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry glassware thoroughly in an oven before use.
-
Consider the use of molecular sieves to scavenge any residual water.
-
-
Optimize the Base:
-
Switch to a milder base. For example, in Suzuki-Miyaura coupling, potassium carbonate (K₂CO₃) can be replaced with potassium bicarbonate (KHCO₃) or cesium carbonate (Cs₂CO₃), which are generally less nucleophilic and basic.
-
Use the minimum effective amount of base.
-
-
Control Reaction Temperature:
-
Attempt the reaction at a lower temperature for a longer duration.
-
-
Slow Addition of Aryl Triflate:
-
In some cases, slow addition of the aryl triflate to the reaction mixture can minimize its decomposition.[4]
-
Experimental Protocol: Minimizing Hydrolysis in a Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a milder base (e.g., K₃PO₄, 2.0 eq.).
-
Add freshly distilled, anhydrous solvent (e.g., dioxane or toluene).
-
Degas the mixture thoroughly by sparging with argon for 15-20 minutes.
-
In a separate flask, dissolve the aryl triflate (1.0 eq.) in the anhydrous solvent.
-
Add the aryl triflate solution to the reaction mixture dropwise over a period of 30-60 minutes at room temperature.
-
Slowly heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.
Issue 2: Significant Reduction (Hydrodetriflation) of Aryl Triflate
Symptoms:
-
Formation of the corresponding arene as a major byproduct.
-
Reduced yield of the cross-coupled product.
Root Causes:
-
Source of Hydride: The hydride source can be solvent (e.g., alcohols), reagents (e.g., boronic acids in Suzuki coupling), or additives.
-
Catalyst System: Certain palladium catalysts and ligands may favor the reduction pathway.
Troubleshooting Steps:
-
Choice of Solvent:
-
Avoid using protic solvents like alcohols if reduction is a significant issue. Switch to aprotic solvents like dioxane, toluene, or THF.
-
-
Ligand Selection:
-
The choice of phosphine ligand can influence the selectivity. Bulky, electron-rich ligands can sometimes suppress reduction by promoting the desired reductive elimination step.
-
-
Slow Addition of Reagents:
-
Slow addition of the aryl triflate can sometimes help to maintain a low concentration of the reactive intermediates that may lead to reduction.[4]
-
Issue 3: Homocoupling of Aryl Triflate
Symptoms:
-
Formation of a symmetrical biaryl derived from the aryl triflate.
-
Reduced yield of the desired cross-coupled product.
Root Causes:
-
Presence of Oxygen: Oxygen can promote the formation of Pd(II) species which can lead to homocoupling.
-
Reductive Conditions: The presence of a reducing agent (e.g., zinc powder) can facilitate the homocoupling pathway.[2][3]
-
Catalyst and Ligand Choice: Certain catalyst systems are more prone to promoting homocoupling.
Troubleshooting Steps:
-
Thorough Degassing:
-
Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
-
Ligand Optimization:
-
Bidentate phosphine ligands such as BINAP or dppf have been shown to be effective in promoting the desired cross-coupling over homocoupling in some cases.[3]
-
-
Control of Reaction Conditions:
-
Adjusting the reaction temperature and concentration can sometimes disfavor the homocoupling pathway.
-
Data Presentation
Table 1: Effect of Base on Aryl Triflate Hydrolysis in Suzuki-Miyaura Coupling (Qualitative)
| Base | Relative Rate of Hydrolysis | Notes |
| NaOH, KOH | High | Strong bases, significantly promote hydrolysis. |
| K₂CO₃ | Moderate to High | Commonly used, but can cause hydrolysis, especially with water. |
| Cs₂CO₃ | Low to Moderate | Often a better choice to minimize hydrolysis. |
| K₃PO₄ | Low | Generally a good choice for sensitive substrates. |
| KHCO₃ | Low | Milder base, can be effective in suppressing hydrolysis. |
Table 2: Ligand Effect on Homocoupling of 1-Naphthyl Triflate (Quantitative Example)
| Catalyst System | Yield of Homocoupled Product |
| NiCl₂(dppf) | Nearly Quantitative |
| Pd(OAc)₂ + BINAP | Nearly Quantitative |
Data adapted from select studies and may vary based on specific substrates and conditions.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Purification of 4-(Trifluoromethylthio)phenyl Triflate
This guide provides troubleshooting advice and frequently asked questions regarding the purification of 4-(trifluoromethylthio)phenyl triflate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of this compound?
A1: The most common impurities include unreacted starting material (4-(trifluoromethylthio)phenol), residual base (e.g., pyridine, triethylamine), and byproducts from the triflating agent, such as trifluoromethanesulfonic acid.
Q2: What is the recommended purification method for this compound?
A2: The standard and most effective method for purifying this compound is flash column chromatography on silica gel.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. A suitable eluent system will show a clear separation between the product and impurities. The spots can be visualized under UV light (254 nm).
Q4: Is this compound stable during purification?
A4: While generally stable, prolonged exposure to silica gel can sometimes lead to the degradation of triflates. It is advisable to perform the chromatography as efficiently as possible and not let the compound sit on the column for an extended period.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during column chromatography | The eluent system is not optimal. | - Modify the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate to increase polarity. - A gradient elution may be necessary to separate closely eluting impurities. |
| Product co-elutes with an impurity | The impurity has a similar polarity to the product. | - Try a different solvent system for chromatography, for example, dichloromethane/hexane. - If the impurity is the starting phenol, consider a mild basic wash (e.g., with a saturated NaHCO₃ solution) of the crude product before chromatography. Caution: This should be done carefully as triflates can be sensitive to bases. |
| Low recovery of the product after chromatography | - The product is partially degrading on the silica gel. - The compound is sticking to the column. | - Deactivate the silica gel by adding a small percentage of a neutral agent like triethylamine (e.g., 1%) to the eluent. - Ensure the silica gel is of high quality and appropriate for the separation of organic compounds. |
| Presence of residual solvent in the final product | Incomplete removal of the solvent after pooling and concentrating the fractions. | - Dry the purified product under high vacuum for an extended period. - If high-boiling point solvents were used, consider dissolving the product in a low-boiling point solvent (like dichloromethane) and re-concentrating to azeotropically remove the residual high-boiling point solvent. |
Experimental Protocols
Flash Column Chromatography for Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel (e.g., 230-400 mesh) using a slurry method with the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).
-
Ensure the silica bed is compact and level.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 98:2 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane/ethyl acetate) if necessary to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Purification Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Optimizing Suzuki Coupling for 4-(Trifluoromethylthio)phenyl Triflate
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-(trifluoromethylthio)phenyl triflate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific substrate. The electron-withdrawing nature of the trifluoromethylthio group can present unique challenges, and this guide offers troubleshooting advice and frequently asked questions to ensure successful coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound. For each problem, potential causes are listed along with recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for consistent generation of the active Pd(0) species. Ensure proper anaerobic conditions throughout the reaction setup to prevent catalyst oxidation. |
| Inappropriate Ligand | For electron-deficient aryl triflates, electron-rich and bulky phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often effective.[1] |
| Ineffective Base | The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over weaker bases like K₂CO₃, especially if triflate hydrolysis is a concern.[2] The base should be finely powdered and anhydrous. |
| Poor Solvent Choice | Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[3] The choice of solvent can influence catalyst activity and selectivity. Ensure the solvent is anhydrous, as water can promote side reactions. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, electron-deficient triflates may require heating. Optimization of the reaction temperature (e.g., 80-110 °C) is recommended. |
| Boronic Acid Decomposition | Some boronic acids can be unstable under basic conditions, leading to protodeboronation. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for this. Alternatively, consider using more stable boronic esters (e.g., pinacol esters). |
Problem 2: Significant Formation of Phenol Side Product (Triflate Hydrolysis)
| Potential Cause | Recommended Solution(s) |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly dried, powdered bases. |
| Base-Induced Hydrolysis | Strong bases in the presence of water can promote the hydrolysis of the triflate group.[2] Using a weaker base like KF or switching to anhydrous conditions may mitigate this issue. |
| Prolonged Reaction Time at High Temperature | Minimize reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). Once the starting material is consumed, work up the reaction promptly. |
Problem 3: Homocoupling of the Boronic Acid
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the oxidative homocoupling of the boronic acid. |
| Suboptimal Catalyst/Ligand Ratio | The ratio of palladium to ligand can influence the prevalence of side reactions. A 1:2 or 1:3 ratio of Pd:ligand is a common starting point for generating the active catalytic species. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: For an electron-deficient aryl triflate like this compound, a good starting point is a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precursor such as Pd(OAc)₂ combined with an electron-rich, bulky phosphine ligand. Buchwald-type ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are excellent candidates.[1] These ligands promote the oxidative addition step, which can be challenging for electron-poor substrates.
Q2: Which base should I choose for this reaction?
A2: A moderately strong, non-nucleophilic base is generally recommended to both facilitate the transmetalation step and minimize triflate hydrolysis. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] It is crucial to use the base in a finely powdered, anhydrous form.
Q3: What are the ideal solvent conditions?
A3: Anhydrous aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are typically used for Suzuki couplings of aryl triflates.[3] The choice of solvent can impact catalyst solubility and reactivity, so screening different solvents may be necessary for optimization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched with a suitable solvent, and analyzed. This allows for the determination of the consumption of the starting materials and the formation of the product, helping to avoid unnecessarily long reaction times that can lead to side product formation.
Q5: My reaction is not going to completion. What should I try first?
A5: If the reaction has stalled, first ensure that your catalyst is active and that the reaction is being conducted under strictly anaerobic conditions. If these are confirmed, consider increasing the reaction temperature in increments of 10-20 °C. Alternatively, a different ligand or base from the recommended list in the troubleshooting guide could be screened.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Anhydrous workup and purification solvents
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the anhydrous base (2-3 eq).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous reaction solvent under an inert atmosphere.
-
Using a syringe, add the catalyst/ligand solution to the Schlenk flask containing the substrates and base.
-
Add the remaining anhydrous solvent to the reaction flask to achieve the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting common issues in the Suzuki coupling reaction.
References
hydrolysis of 4-(trifluoromethylthio)phenyl triflate during workup
Welcome to the technical support center for 4-(trifluoromethylthio)phenyl triflate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of reactions involving this reagent, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to aqueous workup conditions?
A1: Aryl triflates are generally considered to be stable compounds, and many can withstand standard aqueous workup procedures without significant degradation.[1][2] Some synthetic preparations of aryl triflates are even performed under aqueous conditions.[3][4][5] However, the stability of a specific aryl triflate can be influenced by the substituents on the aromatic ring. While this compound is expected to be relatively stable, prolonged exposure to strongly basic or acidic conditions during aqueous workup could lead to hydrolysis.
Q2: What is the product of hydrolysis of this compound?
A2: The hydrolysis of this compound results in the formation of 4-(trifluoromethylthio)phenol and triflic acid.
Q3: Can I use a basic aqueous wash during the workup?
A3: Caution should be exercised when using basic aqueous solutions. While a mild base wash (e.g., saturated sodium bicarbonate solution) is often tolerated for short periods, prolonged contact or the use of stronger bases (e.g., sodium hydroxide) increases the risk of hydrolysis. The electron-withdrawing nature of the trifluoromethylthio group can make the triflate group more susceptible to nucleophilic attack under basic conditions.
Q4: Is it necessary to perform the workup under an inert atmosphere?
A4: For the workup procedure, an inert atmosphere is typically not necessary. Aryl triflates are generally not sensitive to air or moisture at room temperature over short periods.[6]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low yield of desired product and presence of 4-(trifluoromethylthio)phenol in NMR/LC-MS. | Hydrolysis of the triflate group during aqueous workup. | - Minimize the duration of contact with aqueous layers, especially if they are basic.- Use milder basic solutions for washing (e.g., saturated NaHCO₃ instead of NaOH).- Consider a non-aqueous workup if the reaction components are compatible.- Ensure the aqueous layers are not excessively hot if the reaction was run at elevated temperatures. |
| Formation of an insoluble white solid during workup. | Precipitation of salts (e.g., from quenching reagents or buffers). | - Add more organic solvent to dissolve the desired product and filter off the inorganic salts.- Wash the organic layer with water or brine to remove water-soluble salts. |
| Difficulty in separating organic and aqueous layers (emulsion formation). | High concentration of reagents or salts. The presence of polar aprotic solvents like DMF or DMSO can also contribute.[7] | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If possible, remove polar aprotic solvents under reduced pressure before the aqueous workup.[7]- Filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Reaction Mixture Containing this compound
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Gently shake the funnel to partition the components.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated aqueous NaHCO₃ solution (to neutralize any acid). Perform this wash quickly to minimize potential hydrolysis.
-
Brine (to aid in drying).
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Non-Aqueous Workup (for sensitive substrates)
-
Solvent Removal: If the reaction was performed in a volatile solvent, concentrate the reaction mixture under reduced pressure.
-
Precipitation/Filtration: If the desired product is a solid and byproducts are soluble, triturate the crude residue with a non-polar solvent (e.g., hexanes) to precipitate the product. Collect the solid by filtration.
-
Silica Gel Plug: If the product is soluble, dissolve the crude residue in a minimal amount of a suitable organic solvent. Pass the solution through a short plug of silica gel, eluting with an appropriate solvent system to remove polar impurities.
-
Concentration: Concentrate the eluent under reduced pressure to yield the product.
Hydrolysis Pathway
The following diagram illustrates the hydrolysis of this compound to 4-(trifluoromethylthio)phenol.
Caption: Hydrolysis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Suzuki Coupling with Sulfur-Containing Substrates
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions involving sulfur-containing substrates. Catalyst poisoning by sulfur is a significant hurdle that can lead to low yields and reaction failure. This guide offers insights and practical solutions to overcome these issues.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered in Suzuki coupling reactions with sulfur-containing substrates.
Problem 1: Low to No Product Yield
Low or no yield is the most frequent issue, often stemming from catalyst poisoning or suboptimal reaction conditions.
Possible Causes & Solutions:
| Cause | Recommended Solution | Key Considerations |
| Catalyst Poisoning by Sulfur | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).[1] 2. Use Specialized Ligands: Employ electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can protect the palladium center. 3. Pre-treatment of Substrate: If elemental sulfur is a suspected impurity in the starting material, purification by recrystallization or chromatography may be necessary.[2] | - Higher catalyst loading increases costs and residual palladium in the product. - Ligand choice is critical; screen a variety of ligands to find the optimal one for your specific substrate. |
| Suboptimal Reaction Conditions | 1. Solvent System: For heterocyclic substrates, aqueous catalysis in solvents like n-butanol/water can be more efficient than anhydrous conditions.[3] Micellar catalysis using surfactants in water is also a promising approach.[4] 2. Base Selection: The choice of base is crucial. Stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker ones like Na2CO3. Ensure the base is finely powdered for better reactivity. 3. Temperature: Ensure the reaction temperature is optimal. While some reactions proceed at room temperature, others may require heating to 80-100 °C. | - The solvent system should be chosen to ensure the solubility of all reactants. - The base must be strong enough to facilitate transmetalation but not so strong as to cause substrate decomposition. |
| Poor Substrate Reactivity | 1. Aryl Halide Reactivity: The reactivity order is generally I > Br > Cl. If using an aryl chloride, a more active catalyst system (e.g., with a Buchwald ligand) is typically required. 2. Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition. Consider using more stable boronic esters (e.g., pinacol esters). | - For less reactive aryl chlorides, higher temperatures and more specialized catalysts are often necessary. |
Problem 2: Formation of Byproducts (e.g., Homocoupling)
The formation of significant amounts of homocoupled products (dimers of the boronic acid or the aryl halide) indicates a disruption in the catalytic cycle.
Possible Causes & Solutions:
| Cause | Recommended Solution | Key Considerations |
| Slow Transmetalation | 1. Base and Water Content: Ensure the base is sufficiently strong and that a small amount of water is present if using an anhydrous solvent, as this can facilitate the formation of the active boronate species. 2. Boronic Acid Quality: Use high-purity boronic acid or consider converting it to a more reactive boronate salt. | - The rate of transmetalation needs to be competitive with other side reactions. |
| Premature Reductive Elimination | 1. Ligand Choice: The ligand can influence the rate of reductive elimination. A ligand that promotes the desired cross-coupling over homocoupling should be selected through screening. | - Bulky and electron-rich ligands can often stabilize the key intermediates and prevent premature side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why are sulfur-containing substrates so problematic in Suzuki coupling?
A1: Sulfur compounds, including thiophenes, thioethers, and sulfones, can act as poisons to the palladium catalyst.[5][6] The sulfur atom has lone pairs of electrons that can strongly coordinate to the palladium center, blocking the active sites required for the catalytic cycle. This coordination can lead to the formation of stable, inactive palladium-sulfur complexes, effectively deactivating the catalyst.[7]
Q2: What is the general mechanism of palladium catalyst poisoning by sulfur?
A2: The poisoning process often involves the chemical bonding of the sulfur compound to the active sites of the palladium catalyst.[8] This can occur through several mechanisms, including:
-
Strong Adsorption: The sulfur atom can strongly adsorb onto the palladium surface, preventing reactant molecules from accessing the catalytic sites.
-
Formation of Palladium Sulfides: In some cases, the sulfur compound can react with the palladium to form inactive palladium sulfides.
-
Electronic Modification: The coordination of sulfur to the palladium can alter the electronic properties of the catalyst, reducing its catalytic activity.
Q3: Which ligands are best suited to prevent catalyst poisoning with sulfur-containing substrates?
A3: There is no single "best" ligand, as the optimal choice depends on the specific substrates. However, some classes of ligands have shown particular promise:
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are often effective. Their steric bulk can help to prevent the strong binding of sulfur to the palladium center, while their electron-donating nature enhances the reactivity of the catalyst.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, which can make the catalyst more robust and resistant to poisoning.
Q4: Can you provide a general starting protocol for a Suzuki coupling with a thiophene derivative?
A4: A good starting point for a Suzuki coupling of an aryl halide with a thiophene boronic acid would be the following (always to be optimized for specific substrates):
Experimental Protocol: Suzuki Coupling of 4-Bromotoluene with Thiophene-2-boronic Acid
Materials:
-
4-Bromotoluene
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), finely ground
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and finely powdered K3PO4 (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-catalyst by dissolving Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add toluene (8 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Catalyst Poisoning Pathway
The following diagram illustrates the proposed mechanism by which a sulfur-containing substrate can poison a palladium catalyst during the Suzuki coupling cycle.
Caption: Mechanism of palladium catalyst poisoning by a sulfur-containing substrate.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues in your Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Standard Suzuki Coupling Catalytic Cycle
For reference, the standard catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. boa.unimib.it [boa.unimib.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Minimizing Byproduct Formation in the Triflation of Phenols
Welcome to our technical support center for the triflation of phenols. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their triflation reactions, minimizing the formation of unwanted byproducts and maximizing the yield of the desired aryl triflate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a phenol triflation reaction?
A1: The most frequently encountered byproducts include:
-
Unreacted Phenol: Incomplete conversion is a common issue, leading to the presence of the starting material in the final product mixture.
-
Hydrolysis Product: The desired aryl triflate can hydrolyze back to the starting phenol, especially during aqueous workup or prolonged reaction times.
-
Ditriflated Products: In the case of substrates with multiple hydroxyl groups, such as catechols, the formation of ditriflates can occur.[1]
-
N-Triflylation Products: If the substrate contains an amine functionality, the triflating agent can react with the amine to form a sulfonamide, leading to a mixture of products.[1]
-
Pyridinium Salts: When using pyridine as a base with triflic anhydride, N-(trifluoromethylsulfonyl)pyridinium triflate is formed as the active triflating reagent. While essential for the reaction, residual pyridinium salts can complicate purification.[2]
Q2: Which triflating agent should I choose?
A2: The choice of triflating agent depends on the substrate's reactivity and the presence of other functional groups.
-
Triflic Anhydride (Tf₂O): This is a highly reactive and common reagent, often used with a base like pyridine or triethylamine.[3] It is sensitive to moisture and can be non-selective with complex molecules.[1][4]
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): A milder, crystalline, and stable alternative to Tf₂O, which can offer improved selectivity.[3][4]
-
Trifluoromethanesulfonyl Fluoride (CF₃SO₂F): This reagent, used in the presence of water, has been shown to be highly chemoselective for the triflation of phenols over amines.[1]
Q3: What is the role of the base in the reaction, and which one should I use?
A3: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion. Common bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).[1][3] For simpler purifications that avoid amine-based impurities, inorganic bases like potassium carbonate (K₂CO₃) or aqueous bases such as potassium phosphate (K₃PO₄) under biphasic conditions can be used.[4][5]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Aryl Triflate
Symptoms:
-
TLC analysis shows predominantly the starting phenol spot.
-
After workup and purification, the isolated yield is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Triflic Anhydride | Triflic anhydride is highly moisture-sensitive. Use a fresh bottle or a properly stored and handled reagent. |
| Insufficient Reagent | Ensure a slight excess (e.g., 1.1 to 1.5 equivalents) of the triflating agent is used. |
| Suboptimal Reaction Temperature | Most triflations with Tf₂O are performed at low temperatures (e.g., -10 °C to 0 °C) and then allowed to warm to room temperature. For less reactive phenols, a higher temperature may be needed, but this can also increase byproduct formation. |
| Incomplete Reaction Time | Monitor the reaction by TLC until the starting material is consumed.[6] For sluggish reactions, consider extending the reaction time or gently warming the mixture. |
| Poor Base Quality or Inappropriate Base | Use a dry, high-quality amine base. For sterically hindered phenols, a bulkier base like 2,6-lutidine might be beneficial. Alternatively, consider using inorganic bases to avoid potential side reactions with the base.[4][5] |
| Product Loss During Workup | Aryl triflates can be volatile or partially soluble in the aqueous phase. Ensure complete extraction with an appropriate organic solvent and minimize evaporation under high vacuum if the product is volatile. |
Issue 2: Multiple Spots on TLC Plate After Reaction
Symptoms:
-
TLC analysis shows the starting material, the product, and one or more additional spots.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The presence of the starting material spot is common. To confirm its identity, co-spot the reaction mixture with the pure starting phenol.[7] To drive the reaction to completion, consider adding more triflating agent or increasing the reaction time/temperature. |
| Formation of Byproducts | Unidentified spots could be due to side reactions. If the substrate has other nucleophilic groups (e.g., amines, alcohols), consider using a more chemoselective triflating agent like CF₃SO₂F with water.[1] |
| Product Degradation | The desired triflate may be unstable under the reaction or workup conditions. This can lead to hydrolysis back to the phenol. Minimize exposure to water and strong acids/bases during workup.[8] |
| Contaminated Reagents or Solvents | Ensure all reagents and solvents are pure and dry, as impurities can lead to unexpected side reactions. |
Quantitative Data on Phenol Triflation
The following table summarizes reaction conditions and yields for the triflation of 4-chlorophenol using different methods, providing a comparative overview.
| Trifling Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Triflic Anhydride | Pyridine | CH₂Cl₂ | -10 °C to RT | 1 h | 96 | |
| N-Phenyl-bis(trifluoromethanesulfonimide) | K₂CO₃ | THF | 120 °C (Microwave) | 6 min | 91 | |
| Triflic Anhydride | 30% K₃PO₄ (aq) | Toluene | 0 °C to RT | Not specified | >99 (crude) | [5] |
Experimental Protocols
Protocol 1: Triflation of 4-Chlorophenol with Triflic Anhydride and Pyridine[6]
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 4-chlorophenol (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Addition of Base: Add pyridine (1.1 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath.
-
Addition of Triflic Anhydride: Add triflic anhydride (1.08 equiv) dropwise via syringe, ensuring the internal temperature remains below -2 °C.
-
Reaction: Stir the mixture at -10 °C for 1 hour, then allow it to warm to room temperature.
-
Quenching and Workup: Add water to the reaction mixture and stir for 15 minutes. Separate the organic layer and wash it sequentially with 0.2 N HCl, water, and brine.
-
Purification: Concentrate the organic layer and purify the crude product by filtering through a short plug of silica gel using a non-polar eluent (e.g., 5% ethyl acetate in hexanes) to obtain the pure aryl triflate.
Protocol 2: Microwave-Assisted Triflation with N-Phenyl-bis(trifluoromethanesulfonimide)[4]
-
Reaction Setup: In a microwave-safe tube, combine the phenol (1.0 equiv), N-phenyl-bis(trifluoromethanesulfonimide) (1.0 equiv), and potassium carbonate (3.0 equiv) in tetrahydrofuran (THF).
-
Microwave Irradiation: Cap the tube and heat the mixture to 120 °C for 6 minutes in a microwave reactor.
-
Workup and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Troubleshooting
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: General experimental workflow for the triflation of phenols.
Caption: Troubleshooting workflow for low-yield triflation reactions.
Caption: Factors influencing byproduct formation in phenol triflation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Workup of Palladium-Catalyzed Reactions with Triflates
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving aryl and vinyl triflates. This guide provides troubleshooting advice and detailed protocols in a frequently asked questions (FAQ) format to assist researchers, scientists, and drug development professionals in navigating common challenges during the reaction workup and purification stages.
Frequently Asked Questions (FAQs)
My reaction mixture is black and heterogeneous. How should I proceed with the workup?
This is a common observation and is typically due to the formation of palladium black (Pd(0)), an agglomerated, insoluble form of the palladium catalyst. It is crucial to remove this solid before proceeding with an aqueous extraction to prevent downstream purification issues.
The standard and most effective method is to filter the entire reaction mixture through a pad of Celite® (diatomaceous earth).[1][2]
Experimental Protocol: Filtration Through Celite®
-
Prepare the Filter Pad: In a sintered glass funnel (or a Büchner funnel with filter paper), place a 1-2 cm thick layer of Celite®. Gently press it down to create a compact pad.
-
Pre-wet the Pad: Wash the Celite® pad with the main organic solvent used in your reaction. This helps remove fine particles and ensures a good seal.
-
Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[1]
-
Filter: Carefully pour the diluted reaction mixture onto the Celite® pad and apply gentle suction.
-
Wash: Wash the reaction flask with additional solvent and pour this rinse over the Celite® pad to ensure all of the product is collected. Continue washing the pad with fresh solvent until no more product is observed in the filtrate (as monitored by TLC).
-
Collect the Filtrate: The resulting filtrate, now free of insoluble palladium black, can be carried forward to the next step of the workup, such as an aqueous wash or direct concentration for chromatography.
After an aqueous workup, I still see residual palladium in my product. How can I remove it to meet regulatory limits?
Residual palladium is a major concern, especially in the synthesis of active pharmaceutical ingredients (APIs), where strict limits (e.g., <10 ppm) are enforced.[3][4] While Celite® filtration removes insoluble palladium, soluble palladium species may remain. Several methods can be used to reduce palladium levels to acceptable limits.
-
Adsorption on Activated Carbon: A traditional but sometimes less selective method.[5]
-
Use of Solid-Supported Scavengers: This is a highly effective and popular method. These scavengers are typically silica-based or polymer-resins functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triazines (TMT).[6][7][8]
Comparison of Common Palladium Scavenging Techniques
| Scavenging Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | Variable | Low cost. | Can lead to product loss due to non-specific binding; may require large quantities.[3] |
| Silica-Thiol (Si-Thiol) | High (e.g., to <16 ppm)[8] | High selectivity for Pd, good functional group tolerance, robust.[8] | Can be more expensive than carbon. |
| Silica-Thiourea (Si-THU) | High (e.g., to <16 ppm)[8] | Very versatile, effective for various Pd species (Pd(0), Pd(II)).[8] | Cost consideration. |
| Polymer-Bound TMT | High (e.g., <200 ppm from 33,000 ppm)[7] | High affinity for palladium, easy to filter off.[7] | May require overnight stirring for maximum efficiency.[7] |
| Synthetic Carbons | High (e.g., to 12 ppm from 1250 ppm)[3] | High metal scavenging capacity with minimal API loss (>96% recovery).[3] | Requires a pre-hydration step.[3] |
Experimental Protocol: Palladium Scavenging with a Functionalized Silica Resin
-
Choose the Scavenger: Select a scavenger based on the nature of your product and the expected palladium species (e.g., SiliaMetS® Thiol for Pd(II) or Thiourea for general Pd species).[8]
-
Dissolve the Crude Product: After initial workup (e.g., Celite filtration and concentration), dissolve the crude product in a suitable organic solvent (e.g., acetonitrile, methanol, toluene).
-
Add the Scavenger: Add the solid-supported scavenger (typically 3-5 equivalents relative to the initial catalyst loading) to the solution.
-
Agitate: Stir the mixture at room temperature. The required time can range from 1 hour to overnight. Gentle heating can sometimes accelerate the process.[9]
-
Monitor: The progress of scavenging can often be visually monitored by the loss of color from the solution.[9][10]
-
Filter and Concentrate: Once scavenging is complete, filter off the resin, wash it with fresh solvent, and concentrate the combined filtrates to obtain the purified product.
My yield is low, and I've isolated phenol corresponding to my triflate starting material. What happened?
The formation of a phenol byproduct points to the cleavage (hydrolysis) of the triflate's C-OTf bond. This is a known side reaction, particularly with electron-poor aryl triflates, which are more susceptible to nucleophilic attack under the basic conditions of the coupling reaction.[11][12][13]
Troubleshooting Strategies:
-
Slow Addition of Triflate: Instead of adding all reagents at the beginning, try a slow addition of the aryl triflate (e.g., via syringe pump) to the heated mixture of the amine/boronic acid, base, and catalyst. This keeps the instantaneous concentration of the sensitive triflate low, favoring the desired cross-coupling over cleavage.[11][12]
-
Choice of Base and Solvent: Ensure the base is fully dissolved. In some cases, a weaker base or a different solvent system may mitigate the issue. For instance, toluene is often preferred over THF for amination of aryl triflates.[11]
-
Ligand Choice: For Buchwald-Hartwig aminations, bidentate phosphine ligands like DPPF or BINAP are often more effective for triflate couplings than monodentate ligands like P(o-tolyl)₃.[11][14]
Workup and Troubleshooting Workflows
A logical workflow can help diagnose and solve issues encountered during the workup. The following diagrams illustrate a standard procedure and a troubleshooting decision tree.
Caption: Standard experimental workflow for the workup of a palladium-catalyzed reaction.
Caption: Decision tree for troubleshooting common issues in palladium-catalyzed couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. sopachem.com [sopachem.com]
- 10. spinchem.com [spinchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Heck Reactions with Electron-Deficient Aryl Triflates
Welcome to the technical support center for the Mizoroki-Heck reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of electron-deficient aryl triflates with alkenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction with electron-deficient aryl triflates, providing potential causes and actionable solutions.
Question: I am observing low to no conversion of my starting material. What are the likely causes and how can I fix this?
Answer: Low or no conversion in the Heck reaction with electron-deficient aryl triflates can stem from several factors related to the catalyst system and reaction conditions.
-
Cause 1: Inactive Catalyst Species. The active Pd(0) catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivated. Some Pd(0) sources, like Pd(PPh₃)₄, are stable 18-electron complexes and may not readily form the active 14-electron species required for the catalytic cycle.[1]
-
Solution: Consider using a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand. The acetate can be protonated by the base to facilitate the formation of the active Pd(0) species.[1] Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.[2]
-
-
Cause 2: Poor Ligand Choice. The ligand is crucial for stabilizing the palladium catalyst and promoting oxidative addition. Electron-deficient aryl triflates have specific electronic requirements. Traditional triarylphosphine catalysts may be effective only for certain activated substrates.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3] These ligands can enhance the electron density on the palladium center, facilitating the oxidative addition step with the electron-poor aryl triflate. For aryl triflates specifically, bidentate phosphine ligands like BINAP are known to be effective and promote a cationic reaction pathway.[1][4]
-
-
Cause 3: Suboptimal Base or Solvent. The base is not only required to neutralize the triflic acid generated but also plays a role in the regeneration of the Pd(0) catalyst.[1][5] The solvent must be appropriate for the chosen temperature and dissolve all reaction components.
-
Solution: Screen different bases. Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[5] For solvents, polar aprotic options like DMF, DMA, NMP, or acetonitrile are standard.[2][6] Sometimes, using an ionic liquid like tetrabutylammonium bromide (TBAB) can improve catalyst stability and reaction efficiency.[3][7]
-
-
Cause 4: Insufficient Temperature. While high temperatures can cause catalyst decomposition, the oxidative addition of some less reactive aryl triflates may require thermal energy.
-
Solution: Gradually increase the reaction temperature. If catalyst decomposition (see below) becomes an issue at higher temperatures, focus on improving the stability of the catalytic system with more robust ligands (e.g., palladacycles, NHCs) that are stable at elevated temperatures.[3]
-
Question: My reaction mixture is turning black, and I'm getting poor yield. What is happening?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[8] The active, soluble Pd(0) complex has aggregated into inactive, insoluble palladium metal.
-
Cause 1: High Temperature. Elevated temperatures, often required for activating less reactive substrates, can accelerate the decomposition of the catalyst, especially if the ligand is not robust enough.[3]
-
Cause 2: Ligand Dissociation or Degradation. At high temperatures, P-C bond cleavage can occur in phosphine ligands, leading to catalyst deactivation and precipitation.[3]
-
Solution: Switch to more robust ligands as mentioned above. Also, ensure the ligand-to-palladium ratio is optimized. While a sufficient excess of ligand is needed to prevent aggregation, very high ratios can sometimes inhibit the reaction.[9]
-
-
Cause 3: Inefficient Reduction of Pd(II). If the Pd(II) intermediate formed after β-hydride elimination is not efficiently reduced back to Pd(0), it can lead to side reactions and decomposition.
Question: I am getting a significant amount of a side product that appears to be from the reduction of my aryl triflate or a conjugate addition product instead of the desired Heck product. Why is this happening?
Answer: This side product is likely the result of a "reductive Heck" reaction.[3][10] In this pathway, the alkylpalladium(II) intermediate is intercepted by a hydride source before it can undergo β-hydride elimination to form the substituted alkene.[10]
-
Cause 1: Presence of a Hydride Source. The hydride source can be an additive like formic acid or, in some cases, the base or solvent itself can act as a hydride donor, especially under certain conditions.[10]
-
Solution: Carefully select the base and solvent. For example, N,N-diisopropylethylamine (DIPEA) has been shown to serve as the reductant in some systems.[10] If you suspect a reductive Heck pathway, changing the base (e.g., to an inorganic base like K₂CO₃) or solvent may suppress it. The formation of this side product is highly dependent on the specific base, temperature, substrate, and solvent used.[3]
-
-
Cause 2: Inefficient β-Hydride Elimination. For some substrates, the β-hydride elimination step can be slow or energetically unfavorable, allowing the competing reductive pathway to dominate.[11]
-
Solution: Modifying the ligand can influence the rate of β-hydride elimination. Experiment with different ligand structures to find one that favors the desired Heck pathway.
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient aryl triflates considered challenging substrates for the Heck reaction?
While aryl triflates are excellent electrophiles due to the good leaving group ability of the triflate anion, their electronic nature can pose challenges. The reactivity of Ar-X substrates is often enhanced by the presence of electron-withdrawing groups.[3] However, the overall success and reaction pathway (neutral vs. cationic) are highly dependent on the choice of ligands and reaction conditions. For instance, in some asymmetric reactions, lower reactivity has been observed with electron-deficient aryl triflates.[11] The key is that aryl triflates often proceed through a cationic Pd(II) intermediate, which has different reactivity and selectivity profiles compared to the neutral intermediates formed from aryl halides.[1][4][12]
Q2: How do I select the optimal catalyst and ligand for my system?
The choice is critical and depends on the specific substrates.
-
Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. They are typically reduced in situ to the active Pd(0) species.[5]
-
Ligands: For aryl triflates, bidentate phosphine ligands (e.g., BINAP, dppf) are a good starting point as they promote the cationic pathway, which is often highly efficient and stereoselective.[1][13] Alternatively, bulky, electron-rich monodentate phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are excellent for enhancing catalyst activity and stability, especially with less reactive substrates or at high temperatures.[3]
Q3: What are the best practices for choosing a base and solvent?
-
Base: The base neutralizes the generated triflic acid (HOTf). Both organic amines (e.g., Et₃N, DIPEA) and inorganic salts (e.g., K₂CO₃, NaOAc, K₃PO₄) are widely used.[5][14] The choice can influence the reaction pathway; for instance, avoiding bases that can act as hydride donors can prevent the reductive Heck side reaction.[10] A proton sponge can also be employed.[1]
-
Solvent: The solvent should be polar and aprotic to dissolve the reagents and facilitate the reaction. Common choices include DMF, acetonitrile, NMP, and DMA.[2][6] The reaction must be performed under inert and anhydrous conditions, and solvents should be deoxygenated to prevent catalyst oxidation.[2]
Q4: What is the "cationic pathway" and why is it important for aryl triflates?
The Heck reaction can proceed through two main catalytic cycles: a neutral pathway and a cationic pathway.
-
Neutral Pathway: Typically occurs with aryl halides (Ar-X where X = I, Br, Cl). The intermediate is a neutral square planar complex, L₂Pd(Ar)(X).
-
Cationic Pathway: This pathway is dominant for aryl triflates (Ar-OTf). The triflate anion is a poor ligand for palladium and readily dissociates, creating a cationic intermediate, [L₂Pd(Ar)]⁺.[4] This cationic complex is more electrophilic and binds strongly to electron-rich alkenes, often leading to different regioselectivity and higher reactivity compared to the neutral pathway.[12] This pathway is particularly important for achieving high enantioselectivity in asymmetric Heck reactions.[4][13]
Data Summary Tables
Table 1: Typical Catalyst and Ligand Combinations
| Palladium Precatalyst | Ligand Type | Example Ligands | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | Bidentate Phosphine | (R)-BINAP | 2-5 | Often used for asymmetric reactions with aryl triflates.[1] |
| Pd₂(dba)₃ | Monodentate Phosphine | PPh₃, P(o-Tol)₃ | 1-5 | Standard, widely used system.[13] |
| PdCl₂(PPh₃)₂ | N-Heterocyclic Carbene | IPr, SIMes | 0.1-2 | Offers high stability at elevated temperatures.[3] |
| Palladacycles | Phosphine-based | Herrmann's Catalyst | 0.01-1 | Very high activity and stability; can achieve high TONs.[13] |
Table 2: Common Reaction Parameters
| Parameter | Common Choices | Range | Notes |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 3.0 eq | Base choice can affect side reactions and catalyst turnover.[2][5] |
| Solvent | DMF, NMP, DMA, Acetonitrile | - | Must be polar, aprotic, and deoxygenated.[2][6] |
| Temperature | 60 - 140 °C | - | Higher temperatures may be needed but risk catalyst decomposition.[6][9] |
| Concentration | 0.1 - 0.5 M | - | Reaction concentration can influence reaction rates and intermolecular vs. intramolecular pathways. |
Key Experimental Protocol
General Procedure for the Heck Reaction of an Electron-Deficient Aryl Triflate with an Alkene:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-Tol)₃, 4 mol%).
-
Reagent Addition: Add the electron-deficient aryl triflate (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and a magnetic stir bar.
-
Solvent and Alkene: Evacuate and backfill the flask with inert gas three times. Add the degassed, anhydrous solvent (e.g., DMF) via syringe, followed by the alkene (1.2 - 1.5 eq).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst, washing with a suitable solvent (e.g., ethyl acetate).[2] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: Troubleshooting workflow for low-yield Heck reactions.
Caption: Cationic catalytic cycle for the Heck reaction with aryl triflates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-(Trifluoromethylthio)phenyl Triflate
Welcome to the technical support center for 4-(Trifluoromethylthio)phenyl Triflate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve the triflate group, which is an excellent leaving group. The two main pathways are:
-
Hydrolysis: Reaction with water or hydroxide ions to form 4-(trifluoromethylthio)phenol and triflic acid. This is often observed as a side reaction in aqueous or basic reaction conditions.[1][2]
-
Nucleophilic Substitution: Reaction with various nucleophiles. The triflate group can be displaced by amines, thiols, and other nucleophilic reagents.[3][4][5] The electron-withdrawing nature of the trifluoromethylthio group can influence the susceptibility of the aromatic ring to nucleophilic attack.
Q2: How stable is the trifluoromethylthio (-SCF3) group?
A2: The trifluoromethylthio group is generally considered to be chemically and metabolically stable due to the strong carbon-fluorine bonds.[6][7][8] Under typical organic synthesis conditions, it is less prone to degradation compared to the triflate group. However, its strong electron-withdrawing nature can activate the phenyl ring, influencing the reactivity of the triflate leaving group.[9][10]
Q3: I am observing the formation of 4-(trifluoromethylthio)phenol as a major byproduct in my cross-coupling reaction. What is causing this?
A3: The formation of 4-(trifluoromethylthio)phenol is a strong indication of triflate group hydrolysis.[1][2] This is a common issue in reactions that use aqueous bases (e.g., K₂CO₃ in aqueous dioxane for a Suzuki coupling) or if there is residual moisture in your solvents or reagents. The basic conditions can accelerate the hydrolysis of the triflate.
Q4: Can this compound undergo thermal degradation?
A4: Aryl triflates are generally found to be surprisingly stable at elevated temperatures.[11] Significant thermal decomposition is not typically a primary concern under most standard reaction conditions, which are often conducted at temperatures up to 120°C.[11] However, prolonged heating at very high temperatures could potentially lead to decomposition, though specific pathways for this compound are not well-documented.
Q5: How should I properly store this compound to prevent degradation?
A5: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. This prevents exposure to moisture, which can lead to hydrolysis of the triflate group.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield in cross-coupling reaction and formation of 4-(trifluoromethylthio)phenol | Hydrolysis of the triflate starting material or product.[1][2] | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Consider using a non-aqueous base (e.g., CsF, K₃PO₄).- If aqueous conditions are necessary, use a milder base like KHCO₃ and keep the reaction temperature as low as possible.[1] |
| Unexpected side product containing a nucleophile from the reaction mixture | Nucleophilic substitution at the triflate position.[3][4][5] | - If the nucleophile is a desired reactant for another part of the molecule, consider protecting it.- If the nucleophile is a solvent or additive (e.g., an amine base), consider using a non-nucleophilic alternative (e.g., a hindered base like DBU or proton sponge). |
| Inconsistent reaction outcomes | Degradation of the starting material due to improper storage. | - Ensure the reagent is stored under an inert atmosphere and protected from moisture.- If the reagent is old or has been handled frequently, consider purifying it before use or purchasing a fresh batch. |
| Formation of tarry materials or complex mixtures | Possible reaction of carbanion-type nucleophiles leading to complex side reactions.[3] | - Re-evaluate the compatibility of all reagents in the reaction mixture.- Consider a different synthetic route that avoids strongly basic or highly nucleophilic carbanions if they are not essential to the desired transformation. |
Degradation Pathway Diagrams
Caption: Hydrolysis degradation pathway of this compound.
Caption: Nucleophilic substitution pathway at the triflate position.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Degradation by ¹H NMR
Objective: To quantify the rate of hydrolysis of this compound under aqueous basic conditions.
Materials:
-
This compound
-
Dioxane-d₈
-
D₂O
-
K₂CO₃
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound and an internal standard in dioxane-d₈.
-
In an NMR tube, add 0.5 mL of the stock solution.
-
Prepare a 2 M solution of K₂CO₃ in D₂O.
-
At time t=0, add 0.1 mL of the K₂CO₃ solution to the NMR tube.
-
Quickly shake the tube and acquire a ¹H NMR spectrum.
-
Continue to acquire spectra at regular intervals (e.g., every 30 minutes) at a constant temperature (e.g., 25°C or a typical reaction temperature like 80°C).
-
Integrate the signals corresponding to the starting material and the 4-(trifluoromethylthio)phenol product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the degradation kinetics.
Protocol 2: Workflow for Investigating Nucleophilic Substitution
Caption: Experimental workflow for studying nucleophilic substitution degradation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle: Aryl Triflates vs. Aryl Halides in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A pivotal choice in this reaction is the electrophilic partner, most commonly an aryl halide or an aryl triflate. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal substrate for their synthetic needs.
Reactivity and Performance: A Quantitative Comparison
The reactivity of the electrophile in Suzuki coupling is intrinsically linked to the strength of the carbon-leaving group bond, which must be cleaved during the rate-determining oxidative addition step. The general reactivity trend for aryl halides is I > Br > Cl, with aryl iodides being the most reactive and aryl chlorides the least.[1][2] Aryl triflates are highly reactive electrophiles, often exhibiting reactivity comparable to or greater than aryl bromides.[1][3]
Below is a summary of experimental data comparing the performance of various aryl triflates and aryl halides in Suzuki coupling reactions under similar conditions.
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorophenyl triflate | Phenylboronic acid | Pd(OAc)₂ (3 mol%) | KF | Acetonitrile | RT | 24 | 98 | [4] |
| 4-Bromophenyl triflate | Phenylboronic acid | Pd(OAc)₂ (3 mol%) | KF | DMSO | RT | 24 | >99 | [4] |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90 | 0.17 | 98 | [5] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90 | 0.33 | 96 | [5] |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 70 | [5] |
| Phenyl triflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ | KF | THF | RT | 3 | 94 | [6] |
| Phenyl bromide | Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | RT | 3 | 95 | [6] |
| Phenyl chloride | Phenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | RT | 3 | 88 | [6] |
Key Observations:
-
Aryl Triflates: Exhibit excellent reactivity, often allowing for reactions at room temperature with high yields.[4][6] They are particularly useful when the corresponding aryl halide is unreactive or unavailable.
-
Aryl Halides: Reactivity follows the order I > Br > Cl. Aryl iodides and bromides are highly effective coupling partners. Aryl chlorides are the most cost-effective but often require more forcing conditions or specialized catalyst systems to achieve high yields.[5][6]
-
Chemoselectivity: The differential reactivity between halides and triflates can be exploited for selective cross-coupling reactions. For instance, with a Pd₂(dba)₃/P(t-Bu)₃ catalyst system, an aryl chloride can be selectively coupled in the presence of an aryl triflate.[6][7] Conversely, under ligand-free conditions, palladium salts can selectively cleave the C-OTf bond over C-Cl or C-Br bonds.[4]
Experimental Protocols
Below are generalized experimental protocols for Suzuki coupling reactions using aryl halides and aryl triflates.
General Procedure for Suzuki Coupling of an Aryl Halide
A reaction vessel is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A deoxygenated solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated with stirring for the specified time and temperature. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.[8][9]
General Procedure for Suzuki Coupling of an Aryl Triflate
In a glovebox or under an inert atmosphere, a reaction flask is charged with the aryl triflate (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂/PCy₃, 0.01-0.03 mmol), and a base (e.g., KF, 3.0 mmol). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC or GC-MS. The reaction mixture is then quenched, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired biaryl product.[6]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for obtaining aryl triflates versus aryl halides.
Conclusion
Both aryl triflates and aryl halides are valuable electrophiles in Suzuki coupling reactions. The choice between them depends on several factors including reactivity, cost, availability, and the potential for chemoselective transformations. Aryl triflates, readily prepared from phenols, offer high reactivity, often enabling milder reaction conditions. Aryl halides, particularly chlorides and bromides, are widely available commercially and are cost-effective, though they may require more forcing conditions. A thorough understanding of the reactivity profiles and the available catalyst systems is crucial for designing efficient and successful Suzuki coupling strategies in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. rose-hulman.edu [rose-hulman.edu]
A Researcher's Guide to Validating Cross-Coupling Product Structures: NMR Spectroscopy vs. Alternatives
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable tools for carbon-carbon bond formation. The successful synthesis of the desired product, however, is only half the battle. Rigorous structural validation is paramount to ensure the integrity of research findings and the safety and efficacy of new chemical entities. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful method for the unambiguous determination of molecular structure in solution.
This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the validation of cross-coupling products. It offers detailed experimental protocols for NMR analysis and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their structural elucidation challenges.
Comparing the Tools: NMR vs. Other Structural Validation Methods
While several techniques can provide information about a newly synthesized compound, they differ significantly in the type and depth of structural information they provide, as well as in their experimental requirements. The following table summarizes the key performance characteristics of NMR spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the analysis of small organic molecules, typical of cross-coupling products.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, 3D structure in solution, stereochemistry, conformation, and dynamic processes.[1][2][3] | Molecular weight and elemental composition (High-Resolution MS).[4] | Precise 3D atomic arrangement in the solid state, absolute stereochemistry.[1] |
| Sample Requirements | 1-50 mg (typical for ¹H and ¹³C NMR).[5] | Micrograms (µg) to nanograms (ng). | High-quality single crystal (size and quality dependent). |
| Sample State | Solution (or solid-state for specialized techniques).[1] | Gas phase (after ionization). | Solid (crystalline). |
| Analysis Time | Minutes to hours, depending on the complexity and number of experiments. | Minutes. | Hours to days (including crystal growth and data analysis). |
| Key Advantages | Non-destructive, provides unambiguous structural information in a native-like solution state.[1] | High sensitivity, provides accurate molecular weight.[5] | Provides the most precise atomic coordinates and absolute stereochemistry.[1] |
| Key Limitations | Lower sensitivity compared to MS, can be complex to interpret for large molecules.[6] | Provides limited information on atomic connectivity and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain; structure may not represent the solution-state conformation. |
| Cost | Moderate to high initial instrument cost, moderate running costs. | Moderate to high initial instrument cost, moderate running costs. | High initial instrument cost, moderate running costs. |
In-Depth Look: Validating Cross-Coupling Products with NMR Spectroscopy
NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides a detailed roadmap of a molecule's structure. For a typical cross-coupling product, the following NMR experiments are crucial for complete structural validation.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR (Proton NMR): This is the most common NMR experiment and provides information about the chemical environment, number, and connectivity of protons in a molecule. Chemical shifts (δ) indicate the electronic environment of the protons, integration gives the relative number of protons, and spin-spin coupling (splitting patterns) reveals adjacent protons.
-
¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal is indicative of its functional group and hybridization state.
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] It is invaluable for identifying spin systems and tracing out proton connectivity within a molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[7] It is a powerful tool for assigning carbon signals based on their attached, and often already assigned, protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[7] This is crucial for connecting different spin systems and piecing together the overall molecular structure, especially for identifying quaternary carbons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining stereochemistry and conformation.
Experimental Protocols for NMR Validation
The following are generalized protocols for the preparation and NMR analysis of a cross-coupling product. Specific parameters may need to be optimized based on the compound's properties and the available instrumentation.
Sample Preparation
-
Sample Purity: Ensure the sample is as pure as possible. Impurities can complicate spectral interpretation. Purification is typically achieved by column chromatography.
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-20 mg of the purified product in approximately 0.6-0.8 mL of a deuterated solvent.[5]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other common solvents include acetone-d₆, DMSO-d₆, and benzene-d₆. The choice of solvent can slightly affect the chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Spectral Width (sw): A spectral width of 12-16 ppm is typically adequate for most organic compounds.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C{¹H} NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (ns): 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
2D NMR (COSY, HSQC, HMBC):
-
These experiments are set up using standard, pre-defined parameter sets available in the spectrometer's software.
-
The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and the resolution of the 2D spectrum. Typical experiment times range from 30 minutes to several hours. For HMBC, a long-range coupling delay (e.g., 60-100 ms) needs to be set to optimize for 2-3 bond correlations.
Visualizing the Workflow and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts in validating a cross-coupling product structure by NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Mechanistic Approaches in Palladium-Catalyzed Trifluoromethylthiolation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (–SCF3) group into organic molecules is a topic of significant interest in medicinal and agricultural chemistry due to its unique lipophilic and electron-withdrawing properties. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the formation of C–SCF3 bonds. Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and the development of more efficient catalytic systems. This guide provides a comparative overview of two prominent mechanistic pathways in palladium-catalyzed trifluoromethylthiolation: the cross-coupling of aryl electrophiles with trifluoromethylthiolating reagents and the direct C-H functionalization approach.
Cross-Coupling of Aryl (Pseudo)halides with NMe4SCF3
A well-studied approach to aryl trifluoromethylthiolation involves the palladium-catalyzed cross-coupling of aryl (pseudo)halides with a trifluoromethylthiolate salt. Mechanistic investigations have focused on two key elementary steps: transmetalation and reductive elimination. A notable example is the coupling of aryl halides with tetramethylammonium trifluoromethylthiolate (NMe4SCF3).[1][2][3]
Catalytic Cycle
The proposed catalytic cycle for this transformation, initiated from a Pd(0) precatalyst, involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the trifluoromethylthiolate salt and subsequent reductive elimination to furnish the desired aryl trifluoromethyl sulfide and regenerate the active Pd(0) catalyst.
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// Edges pd0 -> oxidative_addition [color="#34A853"]; oxidative_addition -> pd_ar_x [color="#34A853"]; pd_ar_x -> transmetalation [color="#EA4335"]; transmetalation -> pd_ar_scf3 [color="#EA4335"]; pd_ar_scf3 -> reductive_elimination [color="#FBBC05"]; reductive_elimination -> product [color="#FBBC05"]; reductive_elimination -> pd0 [label=" ", style=dashed, color="#5F6368"]; }
Figure 1: Proposed catalytic cycle for the Pd-catalyzed cross-coupling of aryl halides with NMe4SCF3.Mechanistic Insights and Supporting Data
Systematic studies have revealed that the choice of both the trifluoromethylthiolating reagent and the phosphine ligand significantly impacts the efficiency of the catalytic cycle.
Transmetalation: The rate and chemoselectivity of the transmetalation step are highly dependent on the cation of the SCF3 salt. Studies comparing various MSCF3 salts (where M = NMe4, Cs, K, Ag) have shown that NMe4SCF3 provides the optimal combination of fast and chemoselective transmetalation with (dtbpy)Pd(Ar)(X) complexes to generate the key (dtbpy)Pd(Ar)(SCF3) intermediate.[1][3]
Reductive Elimination: The final C–S bond-forming reductive elimination step is strongly influenced by the nature of the ancillary ligand on the palladium center. The rate and yield of this step have been shown to be highest with bulky, electron-rich phosphine ligands.
| Ligand | Reductive Elimination Yield (%) | Time (h) |
| XantPhos | >95 | 2 |
| DtBuPF | >95 | 2 |
| PtBu3 | >95 | 2 |
| P(o-tol)3 | 65 | 24 |
| PCy3 | 50 | 24 |
Table 1: Comparison of Ligand Effects on the Yield of Ar–SCF3 Reductive Elimination from a Pd(II) Complex. Data sourced from mechanistic studies.[1][3]
Experimental Protocol: Ligand Screening for Reductive Elimination
A representative experimental protocol for studying the effect of different phosphine ligands on the reductive elimination step is as follows:
-
In a nitrogen-filled glovebox, a solution of the pre-synthesized (dtbpy)Pd(Ar)(SCF3) complex in a suitable solvent (e.g., dioxane) is prepared.
-
To separate vials, aliquots of this solution are added.
-
To each vial, a different phosphine ligand (1.1 equivalents) is added.
-
The reaction mixtures are heated to a specified temperature (e.g., 80 °C).
-
Aliquots are taken at various time points and quenched.
-
The samples are analyzed by 19F NMR spectroscopy to determine the yield of the ArSCF3 product by integration against an internal standard.[3]
C-H Activation for Trifluoromethylthiolation
An alternative and increasingly popular strategy for the synthesis of aryl trifluoromethyl sulfides is the direct C-H bond functionalization of arenes. This approach avoids the pre-functionalization of the aromatic substrate, offering a more atom-economical route. These reactions often employ a directing group to control the regioselectivity of the C-H activation step.
Catalytic Cycle
The proposed mechanism for the directed C-H trifluoromethylthiolation typically involves a Pd(II) catalyst. The cycle is initiated by the coordination of the directing group to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then reacts with an electrophilic trifluoromethylthiolating reagent, which can act as both the SCF3 source and an oxidant, to form a high-valent Pd(IV) species. Reductive elimination from this Pd(IV) intermediate furnishes the C–SCF3 bond and regenerates the active Pd(II) catalyst.
// Nodes pd_ii [label="Pd(II) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; coordination [label="Coordination\n(Substrate with DG)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_substrate [label="Pd(II)-Substrate Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; cmd [label="Concerted Metalation-\nDeprotonation (CMD)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; palladacycle [label="Palladacycle Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation / SCF3 Transfer\n(Electrophilic SCF3 Reagent)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_iv [label="Pd(IV) Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-SCF3\n(Directed Product)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd_ii -> coordination [color="#34A853"]; coordination -> pd_substrate [color="#34A853"]; pd_substrate -> cmd [color="#EA4335"]; cmd -> palladacycle [color="#EA4335"]; palladacycle -> oxidation [color="#FBBC05"]; oxidation -> pd_iv [color="#FBBC05"]; pd_iv -> reductive_elimination [color="#4285F4"]; reductive_elimination -> product [color="#4285F4"]; reductive_elimination -> pd_ii [label=" ", style=dashed, color="#5F6368"]; }
Figure 2: Proposed catalytic cycle for the directed C-H trifluoromethylthiolation involving a Pd(IV) intermediate.Mechanistic Insights and Supporting Data
The viability of this pathway is supported by several key experimental observations. The use of a directing group, such as an 8-aminoquinoline amide, is often crucial for achieving high regioselectivity and efficiency.[4]
Role of Additives: The presence of additives, such as pivalic acid, has been found to be critical for the selectivity and efficiency of the process.[4] It is proposed that the additive facilitates the C-H activation step.
Electrophilic SCF3 Source: Unlike the cross-coupling approach that utilizes a nucleophilic SCF3 source, C-H activation methods typically employ electrophilic reagents like N-[(trifluoromethyl)thio]phthalimide. These reagents are believed to act as both the source of the SCF3 group and as an oxidant to promote the Pd(II)/Pd(IV) catalytic cycle.[4]
| Directing Group | Additive | Yield (%) |
| 8-Aminoquinoline Amide | Pivalic Acid | High |
| Picolinamide | - | Moderate |
| None | - | Low to None |
Table 2: Influence of Directing Group and Additive on the Yield of C-H Trifluoromethylthiolation.
Experimental Protocol: General Procedure for Directed C-H Trifluoromethylthiolation
A typical experimental procedure for a directed C-H trifluoromethylthiolation is as follows:
-
To a reaction vessel, the substrate bearing the directing group (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)2, 5-10 mol %), the electrophilic trifluoromethylthiolating reagent (1.5-2.0 equiv), and any additives (e.g., pivalic acid, 1.0 equiv) are added.
-
The vessel is charged with a suitable solvent (e.g., dichloroethane).
-
The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted and purified by column chromatography to isolate the desired product.
Comparison of the Two Mechanistic Approaches
| Feature | Cross-Coupling of Aryl Halides | Directed C-H Activation |
| Substrate | Pre-functionalized aryl (pseudo)halides | Unactivated arenes with a directing group |
| SCF3 Reagent | Nucleophilic (e.g., NMe4SCF3) | Electrophilic (e.g., N-SCF3 phthalimide) |
| Palladium Oxidation States | Pd(0) / Pd(II) | Pd(II) / Pd(IV) |
| Key Intermediates | Pd(II)-aryl-halide, Pd(II)-aryl-SCF3 | Palladacycle, Pd(IV) species |
| Key Steps | Oxidative addition, transmetalation, reductive elimination | Directed C-H activation, oxidation, reductive elimination |
| Advantages | Well-defined mechanism, broad substrate scope for halides | Atom-economical, avoids pre-functionalization |
| Limitations | Requires pre-functionalized starting materials | Often requires a directing group, regioselectivity can be a challenge |
Table 3: Comparative Summary of the Two Mechanistic Pathways for Palladium-Catalyzed Trifluoromethylthiolation.
Conclusion
Both the cross-coupling of aryl halides and the direct C-H activation represent powerful and complementary strategies for the synthesis of valuable aryl trifluoromethyl sulfides. The choice of method depends on the specific substrate, the desired regioselectivity, and the availability of starting materials. A thorough understanding of the underlying mechanistic principles, including the roles of ligands, additives, and the nature of the trifluoromethylthiolating reagent, is essential for the rational design of improved catalytic systems and the efficient synthesis of novel trifluoromethylthiolated compounds for various applications in the life sciences.
References
A Comparative Review of Trifluoromethylthiolating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal chemistry and materials science. This functional group can profoundly alter the physicochemical properties of a molecule, often leading to enhanced lipophilicity, metabolic stability, and binding affinity. Consequently, a diverse array of reagents has been developed for the trifluoromethylthiolation of various organic substrates. This guide provides a comparative overview of the most common electrophilic, nucleophilic, and radical trifluoromethylthiolating agents, with a focus on their performance, supported by experimental data.
Electrophilic Trifluoromethylthiolating Agents
Electrophilic trifluoromethylthiolating agents are typically characterized by a weakened S-X bond (where X is a good leaving group), allowing for the transfer of a formal "SCF3+" equivalent to a nucleophilic substrate. These reagents are widely used for the trifluoromethylthiolation of a broad range of nucleophiles, including carbanions, enolates, indoles, and other electron-rich (hetero)arenes.
Key Electrophilic Reagents and Performance Data
A number of shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagents have been developed. Among the most prominent are trifluoromethanesulfenates, N-trifluoromethylthiosaccharin, and N-trifluoromethylthiodibenzenesulfonimide. Their performance in the trifluoromethylthiolation of common substrates is summarized below.
| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |
| Trifluoromethanesulfenate 1a | Indole | 3-(Trifluoromethylthio)indole | 95 | [1] |
| N-Trifluoromethylthiosaccharin | Indole | 3-(Trifluoromethylthio)indole | 98 | [1] |
| N-Trifluoromethylthiodibenzenesulfonimide | Indole | 3-(Trifluoromethylthio)indole | 99 | [2] |
| Trifluoromethanesulfenate 1b / Cu(I) | Phenylboronic acid | Phenyl trifluoromethyl sulfide | 85 | [1] |
| N-Trifluoromethylthiosaccharin / Lewis Acid | Anisole | 4-Methoxyphenyl trifluoromethyl sulfide | 92 | [3] |
| Quinine-derived catalyst | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-((trifluoromethyl)thio)-2-oxocyclopentanecarboxylate | 97 (97% ee) | [4] |
Table 1: Comparative Yields for Electrophilic Trifluoromethylthiolation of Various Substrates.
Experimental Protocol: Electrophilic Trifluoromethylthiolation of Indole with N-Trifluoromethylthiosaccharin
To a solution of indole (0.5 mmol) in dichloromethane (5 mL) is added N-trifluoromethylthiosaccharin (0.6 mmol). The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford 3-(trifluoromethylthio)indole.[1]
Mechanistic Pathway: Electrophilic Trifluoromethylthiolation
Caption: General mechanism of electrophilic trifluoromethylthiolation.
Nucleophilic Trifluoromethylthiolating Agents
Nucleophilic trifluoromethylthiolating agents deliver a formal "SCF3-" equivalent and are particularly useful for the trifluoromethylthiolation of electrophilic substrates such as alkyl halides and aryl halides. Copper(I) trifluoromethanethiolate (CuSCF3) is a prominent and widely used nucleophilic reagent.
Key Nucleophilic Reagent and Performance Data
CuSCF3, often prepared in situ or used as a stable complex, has proven effective in a variety of transformations.
| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |
| CuSCF3 | Benzyl bromide | Benzyl trifluoromethyl sulfide | 98 | [5] |
| CuSCF3 | Iodobenzene | Phenyl trifluoromethyl sulfide | 85 | |
| CuSCF3 | 1-Bromooctane | Octyl trifluoromethyl sulfide | 78 | |
| CuSCF3 / 1,10-Phenanthroline | 4-Iodoanisole | 4-Methoxyphenyl trifluoromethyl sulfide | 92 | [5] |
Table 2: Representative Yields for Nucleophilic Trifluoromethylthiolation with CuSCF3.
Experimental Protocol: Nucleophilic Trifluoromethylthiolation of Benzyl Bromide with CuSCF3
A mixture of benzyl bromide (1.0 mmol), CuSCF3 (1.2 mmol), and DMF (5 mL) is stirred at 80 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give benzyl trifluoromethyl sulfide.[5]
Mechanistic Pathway: Nucleophilic Trifluoromethylthiolation
Caption: General mechanism of nucleophilic trifluoromethylthiolation.
Radical Trifluoromethylthiolating Agents
Radical trifluoromethylthiolating agents generate a trifluoromethylthio radical (•SCF3), which can participate in a variety of transformations, including the functionalization of alkenes and C-H bonds. Silver(I) trifluoromethanethiolate (AgSCF3) is a common precursor for the generation of the •SCF3 radical, often in the presence of an oxidant.
Key Radical Reagent and Performance Data
AgSCF3 has been successfully employed in a range of radical-mediated trifluoromethylthiolation reactions.
| Reagent/Oxidant | Substrate | Product | Yield (%) | Reference |
| AgSCF3 / K2S2O8 | Styrene | 1-Phenyl-1,2-bis(trifluoromethylthio)ethane | 75 | [6] |
| AgSCF3 / (NH4)2S2O8 | 1-Octene | 1,2-Bis(trifluoromethylthio)octane | 82 | [6] |
| AgSCF3 / K2S2O8 | N-Allylaniline | 3-(Trifluoromethylthio)-2-((trifluoromethylthio)methyl)indoline | 68 | [7] |
| AgSCF3 / K2S2O8 | Cyclohexane | (Trifluoromethylthio)cyclohexane | 55 | [8] |
Table 3: Selected Yields for Radical Trifluoromethylthiolation with AgSCF3.
Experimental Protocol: Radical Trifluoromethylthiolation of Styrene with AgSCF3
To a solution of styrene (0.5 mmol) and AgSCF3 (1.0 mmol) in acetonitrile (5 mL) is added K2S2O8 (1.5 mmol). The mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4 and concentrated. The crude product is purified by column chromatography to afford 1-phenyl-1,2-bis(trifluoromethylthio)ethane.[6]
Mechanistic Pathway: Radical Trifluoromethylthiolation of an Alkene
Caption: General mechanism for the radical trifluoromethylthiolation of an alkene.
Conclusion
The choice of a trifluoromethylthiolating agent is dictated by the nature of the substrate and the desired transformation. Electrophilic reagents are versatile for a wide range of nucleophiles, while nucleophilic agents are ideal for reactions with electrophilic partners. Radical methods offer unique opportunities for the functionalization of unsaturated systems and C-H bonds. This guide provides a starting point for researchers to select the most appropriate reagent and conditions for their specific synthetic challenges in the pursuit of novel trifluoromethylthiolated compounds.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Aryl Triflates vs. Aryl Nonaflates: A Comprehensive Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of leaving group in cross-coupling reactions is a critical parameter that can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of two commonly employed sulfonate leaving groups, triflates (OTf) and nonaflates (ONf), in the context of palladium-catalyzed cross-coupling reactions. We present a summary of their relative performance, supported by experimental data, and provide detailed experimental protocols for key transformations.
Executive Summary
Aryl nonaflates have emerged as a superior alternative to the more traditional aryl triflates in a variety of palladium-catalyzed cross-coupling reactions. Experimental evidence consistently demonstrates that aryl nonaflates exhibit enhanced reactivity and greater stability, leading to higher yields and cleaner reaction profiles. This is primarily attributed to the superior leaving group ability of the nonaflate group and its increased resistance to hydrolysis compared to the triflate group. While both are effective activating groups for aryl C-O bonds, the nonaflate's properties often translate to more efficient and reliable synthetic outcomes.
Structural Comparison
Aryl triflates and aryl nonaflates are both arylsulfonates, differing in the length and degree of fluorination of the alkyl chain attached to the sulfonyl group.
The triflate group features a trifluoromethyl (-CF₃) moiety, while the nonaflate group possesses a nonafluorobutyl (-C₄F₉) chain. This extended fluorinated chain in the nonaflate enhances its electron-withdrawing properties, making the corresponding arylsulfonate a better leaving group.
Reactivity in Cross-Coupling Reactions: A Comparative Analysis
The enhanced reactivity of aryl nonaflates over aryl triflates has been demonstrated in several key palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A comparative study on the amination of a 7-hydroxy-4-methylcoumarin derivative highlights the superior performance of the nonaflate.[1][2]
| Substrate | Amine | Catalyst | Base | Solvent | Time (min) | Yield (%) |
| 7-Triflyloxy-4-methylcoumarin | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 30 | <10 (decomposition) |
| 7-Nonaflonoxy-4-methylcoumarin | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 30 | 92 |
Table 1. Comparison of a 7-triflyloxy and a 7-nonaflonoxy coumarin in the Buchwald-Hartwig amination with aniline.
The results clearly indicate that the aryl triflate is unstable under the reaction conditions, leading to decomposition and a very low yield of the desired product. In contrast, the aryl nonaflate is significantly more stable and provides an excellent yield of the aminated product.[1][2] This increased stability of the nonaflate is crucial for achieving high efficiency in C-N bond-forming processes.[1]
Suzuki-Miyaura Coupling
Heck Reaction
Similar to the Suzuki-Miyaura coupling, the Heck reaction, which forms C-C bonds between an aryl or vinyl halide/sulfonate and an alkene, is expected to proceed more efficiently with aryl nonaflates compared to aryl triflates. The better leaving group ability of the nonaflate should lead to faster reaction rates and potentially lower reaction temperatures.
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction using aryl sulfonates.
General Procedure for Buchwald-Hartwig Amination of an Aryl Nonaflate
Materials:
-
Aryl nonaflate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a dry reaction vessel, add the aryl nonaflate, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Conclusion
The available experimental data strongly suggests that aryl nonaflates are more reactive and stable coupling partners than aryl triflates in palladium-catalyzed cross-coupling reactions. Their enhanced performance, particularly in the Buchwald-Hartwig amination, makes them a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. While more direct comparative studies in Suzuki and Heck reactions would be beneficial, the underlying principles of leaving group ability and stability suggest a similar trend in reactivity. Researchers are encouraged to consider aryl nonaflates as a practical and often superior alternative to aryl triflates to improve the efficiency and robustness of their cross-coupling methodologies.
References
A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Triflates to Palladium(0) Complexes
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl triflates to palladium(0) complexes is a critical step in a myriad of palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry and drug development. Understanding the kinetics of this process is paramount for reaction optimization, catalyst design, and mechanistic elucidation. This guide provides a comparative analysis of the kinetic studies of this pivotal reaction, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Mechanistic Overview: A Prevailing Pathway
Kinetic studies, supported by computational analysis and experimental evidence such as Kinetic Isotope Effects (KIEs), strongly indicate that the oxidative addition of aryl triflates to Pd(0) predominantly proceeds through a nucleophilic displacement mechanism . This is in contrast to many aryl halides which can react via a concerted pathway. The stability of the triflate anion and the electronic properties of the oxygen atom in the C-OTf bond favor this stepwise, ionic pathway.
Recent studies utilizing natural abundance ¹³C KIEs have provided compelling evidence for this mechanism. For the oxidative addition of an aryl triflate to a Pd(0) complex generated from Pd(dba)₂ and triphenylphosphine (PPh₃), the experimental KIE values align closely with the computed values for a nucleophilic displacement at a bisligated Pd(PPh₃)₂ species[1].
Quantitative Kinetic Data Comparison
| Catalyst System | Aryl Triflate | Key Kinetic Findings | Mechanistic Implication |
| Pd(BINAP)₂ | Phenyl triflate | Reaction rate is inverse first-order in [BINAP] and transitions from first-order to zero-order in [PhOTf] with increasing concentration.[2][3] | Dissociation of a BINAP ligand from Pd(BINAP)₂ is required to generate the active catalyst, Pd(BINAP). At high [PhOTf], the reaction of Pd(BINAP) with PhOTf becomes rate-limiting. |
| Pd(0)/PPh₃ | 4-tert-butylphenyl triflate | Experimental ¹³C KIE at Cipso: 1.045(4) and 1.047(3).[1] | These values are consistent with a computed KIE of 1.044(3) for a nucleophilic displacement mechanism at Pd(PPh₃)₂, and differ significantly from the computed KIEs for a concerted mechanism.[1] |
| Pd(PCy₃)₂ | Various Aryl Triflates | Relative free energies of activation (ΔΔG‡) have been determined through competition experiments. For example, electron-withdrawing groups on the aryl triflate generally increase the rate of oxidative addition. | Provides a quantitative scale of reactivity for different aryl triflates with a specific, catalytically relevant Pd(0) complex. |
| Pd(0)/P(o-tolyl)₃ | Phenyl triflate | The rate of oxidative addition is accelerated by the addition of coordinating anions like halides.[4] | Suggests that an anionic palladium complex may be the active species in the oxidative addition. |
Reactivity Comparisons with Other Electrophiles
Kinetic studies have also provided insights into the relative reactivity of aryl triflates compared to other common electrophiles in palladium-catalyzed cross-coupling reactions.
-
Aryl Triflates vs. Vinyl Triflates: In a coordinating solvent like DMF, vinyl triflates undergo oxidative addition to Pd(PPh₃)₄ significantly faster than aryl triflates. The established reactivity order is: vinyl-OTf >> PhOTf.
-
Aryl Triflates vs. Aryl Halides: The reactivity of aryl triflates is generally found to be slightly greater than that of aryl bromides but less than that of aryl iodides in oxidative addition to Pd(PPh₃)₄.
Experimental Protocols
The kinetic analysis of the oxidative addition of aryl triflates to Pd(0) complexes often employs spectroscopic techniques to monitor the reaction progress. Below are detailed methodologies for key experiments cited in the literature.
Kinetic Monitoring by ³¹P NMR Spectroscopy
This method is widely used to follow the disappearance of the Pd(0) starting material and the appearance of the Pd(II) oxidative addition product.
-
Preparation of the Pd(0) Complex: A stock solution of the Pd(0) precursor (e.g., Pd(dba)₂ or Pd₂(dba)₃) and the desired phosphine ligand in a chosen solvent (e.g., THF, toluene) is prepared in a glovebox. The solution is allowed to stir to ensure the formation of the desired Pd(0)-phosphine complex (e.g., Pd(PPh₃)₄, Pd(BINAP)₂).
-
Reaction Initiation and Monitoring: In an NMR tube, the solution of the Pd(0) complex is cooled to the desired temperature. A solution of the aryl triflate in the same solvent is then added. The NMR tube is quickly transferred to the pre-cooled NMR spectrometer.
-
Data Acquisition: A series of ³¹P{¹H} NMR spectra are acquired at regular time intervals. The disappearance of the signal corresponding to the Pd(0) complex and the appearance of the new signal(s) for the Pd(II) product are integrated.
-
Data Analysis: The concentration of the reacting species over time is determined from the integration values. This data is then used to determine the reaction order and the observed rate constant (kobs) by fitting to the appropriate rate law (e.g., pseudo-first-order).
Competition Experiments for Determining Relative Reactivity
This method, as described by Reid and Sigman, allows for the rapid determination of the relative rates of oxidative addition for a library of aryl electrophiles.
-
Reaction Setup: A solution of a stable Pd(0) complex (e.g., Pd(PCy₃)₂) is treated with a mixture of two or more aryl electrophiles (including aryl triflates) in a suitable solvent. The reaction is allowed to proceed until a significant portion of the Pd(0) complex has been consumed.
-
Product Analysis: The ratio of the resulting Pd(II) oxidative addition products is determined by ³¹P NMR spectroscopy.
-
Calculation of Relative Rates: The ratio of the products is directly correlated to the relative rates of the oxidative addition of the competing aryl electrophiles. From this, the relative free energies of activation (ΔΔG‡) can be calculated.
Visualizing the Mechanism and Workflow
To further clarify the processes involved in these kinetic studies, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Proposed nucleophilic displacement pathway for the oxidative addition of aryl triflates to a Pd(0) complex.
Caption: Experimental workflow for a typical kinetic study using ³¹P NMR spectroscopy.
This guide provides a foundational understanding of the kinetic aspects of the oxidative addition of aryl triflates to palladium(0) complexes. For more in-depth information, researchers are encouraged to consult the primary literature cited herein.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Guide to Isotopic Labeling Strategies for Studying Trifluoromethylthiolated Aromatics
For researchers, scientists, and drug development professionals investigating the metabolic fate and biological activity of compounds containing the trifluoromethylthio moiety, isotopic labeling is an indispensable tool. This guide provides a comparative overview of potential isotopic labeling strategies focusing on the use of 4-(trifluoromethylthio)phenyl triflate and its alternatives. While direct experimental data on isotopic labeling with this specific reagent is not yet prevalent in published literature, this guide extrapolates from established principles of trifluoromethylthiolation and isotopic labeling to provide a robust framework for experimental design.
The trifluoromethylthio (-SCF3) group is a key pharmacophore in modern drug discovery, valued for its ability to enhance lipophilicity and metabolic stability.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates bearing this moiety is critical, and stable isotope labeling is a powerful technique for these investigations.[2]
Comparison of Isotopic Labeling Precursors
The central challenge in an isotopic labeling experiment is the efficient and specific incorporation of a stable isotope (e.g., ¹³C, ²H, ¹⁵N, ³⁴S) into the molecule of interest. Here, we compare the hypothetical use of isotopically labeled this compound with alternative, more established trifluoromethylthiolating reagents.
Table 1: Comparison of Precursors for Isotopic Labeling of Trifluoromethylthiolated Arenes
| Precursor Approach | Description | Potential Advantages | Potential Challenges |
| Labeled this compound | Synthesis of this compound with an isotopic label on the trifluoromethyl carbon ([¹³C]F₃CS-), the sulfur atom ([³⁴S]CF₃S-), or the phenyl ring. This labeled precursor is then used to introduce the entire labeled moiety. | - Direct introduction of the entire labeled functional group. - Potentially high specificity of labeling. | - Requires a multi-step synthesis of the labeled precursor, which may be complex and costly. - Availability of isotopically labeled starting materials for the synthesis may be limited. |
| Labeled Trifluoromethylthiolating Reagents | Use of a general trifluoromethylthiolating agent, such as a labeled version of S-trifluoromethyl trifluoromethanesulfonothioate or trifluoromethyl thianthrenium triflate, to introduce a labeled -SCF₃ group to an unlabeled aryl precursor. | - More versatile, as the same labeled reagent can be used for a variety of substrates. - Leverages existing and efficient trifluoromethylthiolation methodologies. | - The reaction conditions for trifluoromethylthiolation need to be compatible with the substrate. - Potential for side reactions and lower incorporation efficiency compared to a pre-labeled precursor. |
| De Novo Synthesis with Labeled Building Blocks | Construction of the entire target molecule from simple, commercially available isotopically labeled starting materials (e.g., [¹³C₆]-aniline). | - Allows for precise control over the position and extent of labeling. - Can be cost-effective if simple labeled precursors are used. | - Requires the development of a complete synthetic route for the target molecule. - Can be time-consuming and may result in isotopic dilution over multiple steps. |
Experimental Protocols
While a specific protocol for isotopic labeling using this compound is not available, a general workflow can be proposed based on its reactivity as an aryl triflate. Aryl triflates are excellent electrophiles for cross-coupling reactions.
Proposed Protocol: ¹³C-Labeling of a Target Molecule using [¹³C-phenyl]-4-(Trifluoromethylthio)phenyl Triflate
This protocol assumes the synthesis of this compound with a uniformly ¹³C-labeled phenyl ring.
-
Synthesis of Labeled Precursor: Synthesize [¹³C₆]-4-(trifluoromethylthio)phenol from [¹³C₆]-phenol. Subsequent reaction with triflic anhydride would yield the desired [¹³C₆]-4-(trifluoromethylthio)phenyl triflate.
-
Cross-Coupling Reaction: Perform a Suzuki or Stille cross-coupling reaction between the labeled triflate and a suitable boronic acid or organostannane derivative of the target scaffold.
-
Reaction Conditions (Suzuki Coupling):
-
[¹³C₆]-4-(trifluoromethylthio)phenyl triflate (1.0 eq)
-
Target Boronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Water (4:1)
-
80 °C, 12 h
-
-
-
Purification: Purify the resulting labeled product using flash column chromatography.
-
Analysis: Confirm the isotopic incorporation and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
Unraveling the Reactivity of 4-(Trifluoromethylthio)phenyl Triflate: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivity of 4-(trifluoromethylthio)phenyl triflate, a versatile reagent in cross-coupling reactions, benchmarked against other substituted aryl triflates. The insights are drawn from a synthesis of published computational and experimental studies, offering a predictive framework for its behavior in common catalytic cycles.
The trifluoromethylthio (-SCF3) group is a potent electron-withdrawing moiety, which significantly influences the reactivity of the aryl triflate. This guide will delve into the computational basis for its performance in two of the most crucial palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Comparative Reactivity Analysis
The electronic nature of the substituent on the phenyl ring of an aryl triflate plays a critical role in determining the rates of the key steps in palladium-catalyzed cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination. The -SCF3 group, with its strong electron-withdrawing properties, modulates the electron density at the carbon atom of the C-O bond and the subsequent intermediates in the catalytic cycle.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, which forms a new carbon-carbon bond, the electron-withdrawing nature of the -SCF3 group is expected to have a pronounced effect on the oxidative addition and reductive elimination steps.
Oxidative Addition: Computational studies suggest that the oxidative addition of aryl triflates to a Pd(0) complex often proceeds through a nucleophilic displacement mechanism. An electron-withdrawing group like -SCF3 makes the ipso-carbon more electrophilic, thereby accelerating the nucleophilic attack by the electron-rich palladium center. This leads to a lower activation energy for the oxidative addition step compared to aryl triflates bearing electron-donating groups.
Reductive Elimination: The final step of the catalytic cycle, reductive elimination, involves the formation of the C-C bond and regeneration of the Pd(0) catalyst. For C-C bond-forming reductive elimination, electron-withdrawing substituents on the aryl ring have been shown to facilitate this step.[1][2] Therefore, the -SCF3 group is anticipated to promote a faster rate of reductive elimination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, for the formation of a carbon-nitrogen bond, exhibits different reactivity trends in response to electronic effects.
Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the oxidative addition of this compound is expected to be facile due to the electron-withdrawing -SCF3 group.
Reductive Elimination: In contrast to C-C bond formation, the reductive elimination to form a C-N bond is generally favored by electron-donating substituents on the aryl ring.[3][4] This is attributed to the electronic demands of the transition state for C-N bond formation. Consequently, the strong electron-withdrawing -SCF3 group is predicted to slow down the reductive elimination step in the Buchwald-Hartwig amination.
Quantitative Data Summary
| Reaction Step | Substituent on Phenyl Triflate | Relative Activation Energy (ΔG‡) | Rationale |
| Suzuki-Miyaura: Oxidative Addition | 4-SCF3 (Electron-Withdrawing) | Lower | Increased electrophilicity of the ipso-carbon. |
| 4-H (Unsubstituted) | Baseline | - | |
| 4-OCH3 (Electron-Donating) | Higher | Decreased electrophilicity of the ipso-carbon. | |
| Suzuki-Miyaura: Reductive Elimination | 4-SCF3 (Electron-Withdrawing) | Lower | Stabilization of the transition state for C-C bond formation.[1][2] |
| 4-H (Unsubstituted) | Baseline | - | |
| 4-OCH3 (Electron-Donating) | Higher | Destabilization of the transition state for C-C bond formation. | |
| Buchwald-Hartwig: Oxidative Addition | 4-SCF3 (Electron-Withdrawing) | Lower | Increased electrophilicity of the ipso-carbon. |
| 4-H (Unsubstituted) | Baseline | - | |
| 4-OCH3 (Electron-Donating) | Higher | Decreased electrophilicity of the ipso-carbon. | |
| Buchwald-Hartwig: Reductive Elimination | 4-SCF3 (Electron-Withdrawing) | Higher | Destabilization of the transition state for C-N bond formation.[3][4] |
| 4-H (Unsubstituted) | Baseline | - | |
| 4-OCH3 (Electron-Donating) | Lower | Stabilization of the transition state for C-N bond formation. |
Experimental and Computational Protocols
The following are generalized protocols for the computational and experimental investigation of aryl triflate reactivity, based on methodologies reported in the literature.
Computational Protocol (DFT)
Density Functional Theory (DFT) calculations are a powerful tool to investigate reaction mechanisms and predict reactivity.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Functional: B3LYP, M06, or other appropriate hybrid or meta-GGA functionals.
-
Basis Set: A combination of a basis set for the main group elements (e.g., 6-311+G(d,p)) and an effective core potential for palladium (e.g., LANL2DZ).
-
Methodology:
-
Geometry optimization of all reactants, intermediates, transition states, and products.
-
Frequency calculations to confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that transition states connect the correct reactants and products.
-
Calculation of Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn) to construct the reaction energy profile.
-
Experimental Protocol (Kinetic Studies)
Kinetic studies provide empirical data to support computational findings.
-
Reaction Setup: Reactions are typically run in a jacketed reactor with controlled temperature and stirring. In-situ monitoring techniques like ReactIR or UV-Vis spectroscopy can be employed.
-
Reagents and Conditions:
-
Aryl triflate (e.g., this compound).
-
Palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3).
-
Ligand (e.g., SPhos, XPhos for Suzuki-Miyaura; Buchwald ligands for amination).
-
Base (e.g., K3PO4, Cs2CO3).
-
Coupling partner (e.g., arylboronic acid for Suzuki-Miyaura; amine for Buchwald-Hartwig).
-
Anhydrous solvent (e.g., toluene, dioxane).
-
-
Data Acquisition:
-
Samples are taken at regular intervals and quenched.
-
Analysis by GC, HPLC, or NMR to determine the concentration of reactants, products, and internal standards over time.
-
-
Data Analysis:
-
Plotting concentration versus time to determine the initial reaction rate.
-
Performing experiments with varying concentrations of each reactant to determine the reaction order with respect to each component.
-
Using the obtained rate law to elucidate the rate-determining step and calculate the rate constant.
-
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles, highlighting the role of the aryl triflate.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethylthio)phenyl triflate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Trifluoromethylthio)phenyl triflate (CAS No. 1199773-43-7), fostering a culture of safety and operational excellence in the laboratory.
I. Understanding the Hazards
While a comprehensive hazard assessment for this compound is not widely available, data from structurally similar compounds, such as 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate, indicate that it should be handled with care. Potential hazards include severe skin burns, serious eye damage, and respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact which may lead to burns or irritation. |
| Body Protection | A lab coat or other suitable protective clothing. | Shields the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of potentially harmful vapors or mists. |
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.
-
Containerization:
-
Ensure the waste material is stored in a suitable, closed, and clearly labeled container.[2] The label should include the chemical name, CAS number, and relevant hazard symbols.
-
-
Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and oxidizing agents.[1]
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date, in accordance with local and federal regulations.
-
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuation and Ventilation:
-
Evacuate all non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated to disperse any vapors.[1]
-
-
Containment:
-
For small spills, absorb the material with an inert, non-combustible absorbent, such as sand or earth.
-
For larger spills, dike the area to prevent further spreading.[1]
-
-
Cleanup:
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS office immediately.
-
V. Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following workflow diagram outlines the key steps and decision points.
Caption: Disposal Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
